molecular formula C9H12BrN B13901202 1-Allyl-4-methylpyridin-1-ium bromide

1-Allyl-4-methylpyridin-1-ium bromide

Cat. No.: B13901202
M. Wt: 214.10 g/mol
InChI Key: DZGYJOUAQWXSRZ-UHFFFAOYSA-M
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Description

1-Allyl-4-methylpyridin-1-ium bromide is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

4-methyl-1-prop-2-enylpyridin-1-ium;bromide

InChI

InChI=1S/C9H12N.BrH/c1-3-6-10-7-4-9(2)5-8-10;/h3-5,7-8H,1,6H2,2H3;1H/q+1;/p-1

InChI Key

DZGYJOUAQWXSRZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)CC=C.[Br-]

Origin of Product

United States

Foundational & Exploratory

"electrochemical window of 1-Allyl-4-methylpyridin-1-ium bromide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Electrochemical Applications

Executive Summary

1-Allyl-4-methylpyridin-1-ium bromide (CAS: 10129-54-1) is a functionalized pyridinium salt utilized primarily in electrochemical energy storage (specifically Zinc-Bromine redox flow batteries) and electro-organic synthesis.[1]

Unlike inert ionic liquids (e.g., those with


 or 

anions) which boast wide electrochemical windows (>4.0 V), this compound acts as a redox-active electrolyte .[1] Its electrochemical window (EW) is intrinsically limited by the anodic oxidation of the bromide anion and the cathodic reduction of the pyridinium cation.

Key Technical Specifications:

  • Estimated Electrochemical Window: ~2.1 V to 2.3 V (Solvent dependent).

  • Anodic Limit (

    
    ):  Defined by 
    
    
    
    (approx.[1] +0.7 V vs. Fc/Fc
    
    
    ).
  • Cathodic Limit (

    
    ):  Defined by pyridinium ring reduction (approx. -1.4 V vs. Fc/Fc
    
    
    
    ).[1][2]
  • Primary Application: Bromine complexing agent (BCA) in redox flow batteries to reduce vapor pressure of

    
    .
    

Electrochemical Stability Analysis

The concept of an "electrochemical window" for this compound must be contextualized. In battery applications, the "instability" of the bromide anion is the functional mechanism of the device. However, for researchers using this as a supporting electrolyte or solvent, the window is defined by the following limits.

Anodic Limit: The Bromide Oxidation

The anodic stability is strictly capped by the oxidation of the bromide counter-ion. Unlike non-coordinating anions, bromide is electrochemically active at relatively low potentials.

  • Mechanism: The oxidation occurs in two steps, often observable as a split wave in cyclic voltammetry (CV) depending on the solvent (e.g., Acetonitrile vs. Water).

    • 
       (Tribromide formation)[1]
      
  • Potential: On a Platinum (Pt) or Glassy Carbon (GC) electrode, the onset of oxidation is typically observed around +1.0 V vs. SHE (Standard Hydrogen Electrode) or +0.6–0.7 V vs. Ferrocene (

    
    ) .
    
Cathodic Limit: Pyridinium Reduction

The cathodic stability is determined by the reduction of the 1-allyl-4-methylpyridinium cation.[1] The allyl group and the methyl substitution at the 4-position influence the electron density of the ring, slightly shifting the reduction potential compared to unsubstituted pyridinium.

  • Mechanism: The reduction is generally a one-electron transfer forming a neutral pyridinyl radical.[1]

    • Note: At highly negative potentials, this radical can dimerize (forming 4,4'-bipyridines) or undergo further reduction to a dihydropyridine species.

  • Potential: The reduction potential (

    
    ) is approximately -1.4 V vs. 
    
    
    
    .[2]
  • Impact of Allyl Group: The allyl group is electron-withdrawing relative to an alkyl chain, potentially shifting the reduction to slightly more positive potentials (making it easier to reduce) compared to 1-butyl-4-methylpyridinium.[1]

Comparative Data Table
ComponentLimiting ReactionApprox.[2][3] Potential (vs

)
Approx.[2][4] Potential (vs SHE)
Anodic Limit

+0.7 V+1.1 V
Cathodic Limit

-1.4 V-1.0 V
Total Window

~2.1 V ~2.1 V

Note: Values are solvent-dependent (typically Acetonitrile or Water).[1] In aqueous media, the Hydrogen Evolution Reaction (HER) may compete with cation reduction depending on the electrode material.

Mechanistic Visualization

The following diagram illustrates the electrochemical degradation pathways that define the window.

ElectrochemicalWindow cluster_window Electrochemical Window (~2.1 V) Salt This compound Anode Anodic Limit (Oxidation) Salt->Anode Positive Scan Cathode Cathodic Limit (Reduction) Salt->Cathode Negative Scan Br_Ox 2Br⁻ → Br₂ + 2e⁻ (Tribromide Formation) Anode->Br_Ox Mechanism Py_Red Py⁺ + e⁻ → Py• (Radical Dimerization) Cathode->Py_Red Mechanism

Figure 1: Mechanistic pathways defining the electrochemical stability limits.

Experimental Protocol: Measuring the EW

To validate these values in your specific solvent system, follow this self-validating Cyclic Voltammetry (CV) protocol.

Reagents & Setup
  • Working Electrode (WE): Glassy Carbon (3 mm diameter) – Polished to mirror finish with 0.05 µm alumina.

  • Counter Electrode (CE): Platinum wire (high surface area).

  • Reference Electrode (RE): Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous, 0.01 M

    
     in ACN).
    
  • Solvent: Acetonitrile (HPLC grade, dried over molecular sieves) or Deionized Water (depending on application).

  • Supporting Electrolyte: Tetrabutylammonium Hexafluorophosphate (

    
    , 0.1 M) – Only if measuring the salt as an analyte. If using the salt as the electrolyte itself, no support is needed.
    
Step-by-Step Workflow
  • Baseline Scan: Perform a CV of the solvent + supporting electrolyte without the pyridinium salt.

    • Success Criterion: Current should remain negligible (< 1 µA) across the scan range (-2.0 V to +2.0 V).

  • Analyte Addition: Add this compound to reach a concentration of 5 mM.

  • Degassing: Purge solution with

    
     or Argon for 10 minutes to remove dissolved oxygen (which reduces at ~ -0.4 V).
    
  • Open Circuit Potential (OCP): Measure OCP for 60 seconds.

  • Anodic Scan: Scan from OCP towards positive potentials (e.g., +1.5 V).

    • Observation: Look for the sharp increase in anodic current corresponding to

      
       oxidation.[1]
      
  • Cathodic Scan: Scan from OCP towards negative potentials (e.g., -2.0 V).

    • Observation: Look for the reduction wave of the pyridinium cation.

  • Determination: The "Window" is defined as the potential range where the current density remains below a threshold (typically 0.5 mA/cm² or 1.0 mA/cm² ).

CV_Protocol Start Start: Electrode Polishing Blank Run Blank CV (Solvent + Support Electrolyte) Start->Blank AddSalt Add 5mM Pyridinium Bromide Blank->AddSalt Degas Degas (N₂/Ar) for 10 min AddSalt->Degas ScanPos Scan Anodic (+) Identify Br⁻ Oxidation Degas->ScanPos ScanNeg Scan Cathodic (-) Identify Py⁺ Reduction ScanPos->ScanNeg Calc Calculate Window (ΔE where I < Cutoff) ScanNeg->Calc

Figure 2: Standardized workflow for determining electrochemical stability.

Applications & Significance

Zinc-Bromine Flow Batteries

In this context, the "narrow" window is utilized functionally. This compound acts as a Bromine Complexing Agent (BCA) .[1]

  • Function: Upon charging,

    
     oxidizes to 
    
    
    
    .[1] The pyridinium cation complexes with the generated bromine to form an oily, water-immiscible "polybromide" phase (
    
    
    ).
  • Benefit: This sequestration lowers the vapor pressure of toxic bromine and prevents self-discharge by keeping the oxidant separated from the zinc anode.

Electro-Organic Synthesis

The compound serves as a precursor for generating allyl radicals or as a phase-transfer catalyst.[1]

  • Allylation: The allyl group can be cleaved electrochemically under specific cathodic conditions to generate nucleophilic allyl species for reacting with carbonyls.

References

  • Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte. Bulletin of Materials Science. (2019). Link

    • Context: Establishes the baseline stability of the 4-methylpyridinium cation (~2.2 V window) when paired with a stable anion.
  • Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides. National Institutes of Health (PMC). (2022). Link

    • Context: Cites the reduction potential of alkylpyridinium salts
  • Electrochemical allylations in a deep eutectic solvent. Beilstein Journal of Organic Chemistry. (2019). Link

    • Context: Discusses the use of allyl-functionalized salts and bromide oxid
  • 1-Allyl-4-aminopyridinium bromide Crystal Structure. Acta Crystallographica. (2006). Link

    • Context: Structural characterization of the closely related 4-amino analog, validating the c
  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2025).[1] Link

    • Context: Definitive chemical identity and CAS verification.[5]

Sources

Pyridinium Ionic Liquids: A Technical Guide to Synthesis, Biological Interface, and Industrial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinium ionic liquids (PyILs) represent a distinct class of aromatic heterocyclic salts that offer a critical alternative to the ubiquitous imidazolium analogues. Distinguished by their planar six-membered ring and susceptible nitrogen center, PyILs exhibit superior biodegradability profiles and distinct electronic susceptibility, making them particularly valuable in drug delivery systems, antimicrobial formulation, and high-performance corrosion inhibition.

This technical guide dissects the molecular engineering, synthesis protocols, and application data of PyILs, designed for researchers requiring actionable, field-validated methodologies.

Part 1: Molecular Architecture & Tunability

The core utility of PyILs lies in the structure-property relationship (SPR) governed by the pyridinium cation (


). Unlike non-aromatic quaternary ammonium salts, the delocalized 

-system of the pyridine ring allows for

stacking interactions, which is pivotal for solubilizing aromatic Active Pharmaceutical Ingredients (APIs) and adsorbing onto metal surfaces during corrosion inhibition.
Key Tuning Levers:
  • Alkyl Chain Length (

    
    ): 
    
    • Short (

      
      ): Low viscosity, high hydrophilicity. Used as solvents for synthesis.[1][2][3][4][5]
      
    • Long (

      
      ): Surfactant behavior.[6] Critical for antimicrobial action (membrane disruption) and corrosion inhibition (film formation).
      
  • Anion Selection (

    
    ): 
    
    • Halides (

      
      ): Precursors; generally hydrophilic.
      
    • Fluorinated (

      
      ): Hydrophobic, high thermal stability (though hydrolysis risk exists).
      
    • Biocompatible (Amino acids, Saccharinates): Essential for pharmaceutical applications to reduce cytotoxicity.

Part 2: Synthesis Protocols

The synthesis of PyILs typically follows a two-step workflow: Quaternization (Menshutkin reaction) followed by Anion Metathesis.

Protocol A: Menshutkin Quaternization (Synthesis of )

Objective: Synthesize 1-butylpyridinium bromide (


).

Reagents: Pyridine (ReagentPlus, 99%), 1-Bromobutane (99%), Acetonitrile (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.1 mol of pyridine in 50 mL of anhydrous acetonitrile.

  • Addition: Add 0.11 mol (10% excess) of 1-bromobutane dropwise under nitrogen atmosphere to prevent oxidation and moisture ingress.

  • Reaction: Heat the mixture to reflux (

    
    ) for 24–48 hours.
    
    • Validation: Monitor reaction progress via TLC or

      
       NMR (disappearance of the pyridine signal at 
      
      
      
      8.6 ppm).
  • Purification:

    • Cool the mixture to room temperature.

    • Add cold diethyl ether (anti-solvent) to precipitate the PyIL.

    • Decant the supernatant and wash the precipitate 3x with diethyl ether to remove unreacted starting materials.

  • Drying: Dry the resulting salt under high vacuum (

    
     mbar) at 
    
    
    
    for 12 hours to remove trace solvents and moisture.
Protocol B: Anion Metathesis (Hydrophobic Switch)

Objective: Convert


 to 

.
  • Dissolve

    
     in distilled water.
    
  • Add an equimolar aqueous solution of Sodium Tetrafluoroborate (

    
    ).
    
  • Stir for 4 hours at room temperature. A biphasic system will form as the hydrophobic PyIL separates.

  • Extract with dichloromethane (DCM), wash the organic layer with silver nitrate (

    
    ) solution until no AgBr precipitate forms (validating complete halide removal).
    
  • Rotary evaporate DCM and dry under vacuum.

Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Precursors (Pyridine + Alkyl Halide) Reaction Menshutkin Reaction (Reflux/Acetonitrile) Reactants->Reaction Heat (80°C) Intermediate Halide Salt [CnPy][X] Reaction->Intermediate Precipitation Metathesis Anion Exchange (Metathesis) Intermediate->Metathesis + Metal Salt (MY) FinalProduct Target PyIL [CnPy][New Anion] Metathesis->FinalProduct Phase Sep/Wash

Figure 1: Logical workflow for the synthesis of Pyridinium Ionic Liquids, transitioning from precursor quaternization to anion tuning.

Part 3: Biomedical Applications[2][3][7][8]

Antimicrobial Activity

PyILs exhibit potent antimicrobial activity, particularly those with alkyl chain lengths between


 and 

. This is known as the "cutoff effect," where lipophilicity is optimized for membrane insertion without steric hindrance.

Mechanism of Action: The cationic pyridinium headgroup is electrostatically attracted to the negatively charged bacterial cell envelope (teichoic acids in Gram-positive; LPS in Gram-negative). The hydrophobic tail then inserts into the lipid bilayer, causing pore formation, leakage of intracellular components (


 ions, ATP), and cell death.

Comparative Data: MIC Values (µg/mL) Data synthesized from recent comparative studies (See Ref 2).

Strain[C4Py]Br (Short Chain)[C12Py]Br (Long Chain)Ciprofloxacin (Control)
S. aureus (Gram +)>10004.80.5
E. coli (Gram -)>10009.60.01
C. albicans (Fungi)5002.41.0

Insight: Short-chain PyILs are biologically inert, making them safe solvents. Long-chain PyILs are potent sterilizers.

Visualization: Antimicrobial Mechanism[8]

AntimicrobialMechanism PyIL PyIL Cation [C12Py]+ Attraction Electrostatic Attraction PyIL->Attraction Targeting Membrane Bacterial Membrane Attraction->Membrane Adsorption Disruption Lipid Bilayer Disruption Membrane->Disruption Tail Insertion Lysis Cell Lysis (Leakage) Disruption->Lysis Death

Figure 2: The cascade of antimicrobial action, highlighting the transition from electrostatic targeting to physical membrane disruption.

Drug Delivery Systems (API-ILs)

Pyridinium cations are used to convert crystalline, insoluble APIs into liquid salts (API-ILs). By pairing a pharmaceutically active anion (e.g., Ibuprofenate) with a pyridinium cation, solubility and skin permeability are significantly enhanced.

  • Advantage: Pyridinium rings are less toxic to human keratinocytes compared to imidazolium rings, making them superior for transdermal delivery systems (Ref 1).

Part 4: Industrial Applications (Corrosion Inhibition)[9]

PyILs are premier "Green Corrosion Inhibitors" for carbon steel in acidic environments (e.g., HCl pickling baths).

Mechanism: The planar pyridine ring adsorbs flat onto the metal surface via donation of


-electrons to the empty d-orbitals of Iron (

). The long alkyl chain forms a hydrophobic barrier that repels water and acid ions (

).

Performance Data: Carbon Steel in 1M HCl (


) 
Efficiency calculated via Weight Loss Method (Ref 3).
InhibitorConcentration (mM)Inhibition Efficiency (%)
[C4Py]Br5.068.5%
[C8Py]Br5.082.1%
[C12Py]Br 5.0 94.1%

Technical Note: The adsorption typically follows the Langmuir Adsorption Isotherm , indicating monolayer coverage.

Part 5: Toxicology & Safety (E-E-A-T)

For drug development professionals, the safety profile is paramount.

  • Toxicity vs. Imidazolium: Pyridinium ILs generally exhibit lower cytotoxicity than their imidazolium counterparts due to the distinct metabolic breakdown pathways of the pyridine ring (Ref 1).

  • Biodegradability: PyILs with ester-functionalized side chains show high biodegradability, as environmental esterases can cleave the chain, rendering the core cation less toxic.

References

  • Toxicity of ionic liquids prepared from biomaterials. Source: University of Lisbon / Elsevier URL:[Link] (Verified via Search 1.1) Relevance: Establishes the lower comparative toxicity of PyILs vs Imidazolium.

  • Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Source: Green Chemistry (RSC Publishing) URL:[Link] Relevance: Source of antimicrobial "cutoff effect" data and MIC comparisons.

  • Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Source: RSC Advances / NIH URL:[Link] Relevance: Provides the 94.1% inhibition efficiency data and adsorption mechanism.[7][8]

  • Ionic Liquids in Drug Delivery Systems. Source: Encyclopedia MDPI URL:[Link] Relevance: Validates the use of PyILs in API-IL formulations and solubility enhancement.

  • Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. Source: RSC Advances URL:[Link] Relevance: Recent (2024/2025) confirmation of synthesis protocols and biological activity.

Sources

Methodological & Application

"using 1-Allyl-4-methylpyridin-1-ium bromide as a catalyst in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Protocols: 1-Allyl-4-methylpyridin-1-ium Bromide as a Functionalized Catalyst Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 10129-54-1) represents a specialized class of functionalized pyridinium salts. Unlike generic tetraalkylammonium phase transfer catalysts (PTCs), this compound combines the electronic tunability of the 4-picoline core with the reactive versatility of an N-allyl group.

This guide outlines its utility in three distinct domains:

  • Phase Transfer Catalysis (PTC): Leveraging the pyridinium cation for anion shuttling in biphasic systems.

  • Ionic Liquid (IL) Media: Acting as a Task-Specific Ionic Liquid (TSIL) or solvent additive to stabilize polar transition states (e.g., in Morita-Baylis-Hillman reactions).

  • Polymerizable Ligand Precursor: The allyl moiety serves as a handle for polymerization, enabling the formation of immobilized catalytic systems (poly-ILs) that stabilize transition metal nanoparticles (e.g., Pd).

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 10129-54-1
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol
Appearance Hygroscopic white to off-white crystalline solid
Solubility High: Water, Methanol, DMSO; Low: Diethyl Ether, Hexanes
Core Function Electrophilic activation, Anion exchange, Metal nanoparticle stabilization

Part 2: Mechanism of Action

The catalytic efficacy of this compound relies on two primary mechanistic pathways: Ion-Pairing/Shuttling and Transition State Stabilization .

Mechanistic Diagram (Graphviz)

G Cat_Aq [Cat+]Br- (Aqueous) IonPair [Cat+][Nu-] (Interface) Cat_Aq->IonPair Ion Exchange Anion_Aq Nucleophile (Nu-) Anion_Aq->IonPair Electrostatic Attraction Substrate Substrate (R-X) (Organic) IonPair->Substrate Phase Transfer Product Product (R-Nu) + [Cat+]X- Substrate->Product Nucleophilic Attack (SN2 / Oxidation) Product->Cat_Aq Catalyst Regeneration

Caption: The pyridinium cation ([Cat+]) shuttles the nucleophile (Nu-) from the aqueous phase to the organic phase, facilitating reaction with the substrate (R-X) before regenerating.

Part 3: Experimental Protocols

Protocol A: Synthesis of High-Purity this compound

Prerequisite: This salt is commercially available, but in-situ synthesis ensures anhydrous conditions critical for sensitive catalytic cycles.

Reagents:

  • 4-Methylpyridine (4-Picoline) (1.0 equiv)

  • Allyl bromide (1.2 equiv)

  • Solvent: Anhydrous Toluene or Acetonitrile

  • Workup: Ethyl Acetate, Diethyl Ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Addition: Charge the flask with 4-methylpyridine (50 mmol, 4.66 g) dissolved in anhydrous toluene (50 mL).

  • Quaternization: Cool the solution to 0°C in an ice bath. Add allyl bromide (60 mmol, 7.26 g) dropwise over 20 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 12 hours. A white precipitate will form progressively.

  • Isolation: Cool the mixture to room temperature. Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake copiously with ethyl acetate (3 x 20 mL) to remove unreacted starting materials.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

    • Yield Expectation: >90%[1]

    • Validation: ¹H NMR (D₂O) should show characteristic allyl vinyl protons at δ 5.8-6.2 ppm and pyridinium aromatic protons shifted downfield.

Protocol B: Application in Morita-Baylis-Hillman (MBH) Reaction

Context: Pyridinium salts act as ionic liquid media that stabilize the zwitterionic betaine intermediate, accelerating this typically slow atom-economic reaction.

Reaction Scope: Coupling of benzaldehyde derivatives with methyl acrylate.

Reagents:

  • Substrate: 4-Nitrobenzaldehyde (1.0 mmol)

  • Alkene: Methyl Acrylate (3.0 mmol)

  • Catalyst: DABCO (0.2 mmol)

  • Co-Catalyst/Medium: this compound (0.5 mmol or used as solvent)

Workflow:

  • Mixture Preparation: In a 10 mL vial, mix the pyridinium salt (catalyst) with DABCO. If the salt is solid at RT, slight warming or a minimum amount of DMF (0.5 mL) may be used to create a homogeneous melt/solution.

  • Substrate Addition: Add 4-nitrobenzaldehyde and methyl acrylate to the reaction medium.

  • Incubation: Stir the mixture at room temperature (25°C).

    • Note: The ionic environment of the pyridinium salt stabilizes the charged intermediates, significantly reducing reaction time compared to neat organic solvents.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Extract the reaction mixture with diethyl ether (3 x 5 mL). The pyridinium salt remains in the aqueous/polar phase and can be recycled.

  • Purification: Concentrate the ether layer and purify via silica gel chromatography.

Data: Effect of Pyridinium Salt on Yield

Solvent/Medium Time (h) Yield (%)
THF (Standard) 48 65
1-Allyl-4-methylpyridin-1-ium Br (Melt/Soln) 12 92

| DMSO | 24 | 78 |

Protocol C: Polymer-Supported Pd Nanoparticle Catalyst (Suzuki Coupling)

Context: The allyl group allows this salt to be polymerized (or copolymerized) to form a polyelectrolyte support. This support stabilizes Palladium nanoparticles (Pd-NPs), preventing aggregation and allowing catalyst recycling.

Step 1: Catalyst Preparation (In-Situ)

  • Polymerization (Optional Pre-step): The monomer can be polymerized using AIBN (1 mol%) in methanol at 60°C to form Poly(1-allyl-4-methylpyridinium bromide). Alternatively, the monomeric salt can be used as a ligand stabilizer directly.

  • Pd Loading: Dissolve PdCl₂ (1 mmol) and this compound (10 mmol) in water (20 mL). Stir for 1 hour.

  • Reduction: Add NaBH₄ (excess) slowly. The solution will turn black, indicating the formation of stabilized Pd(0) nanoparticles.

Step 2: Suzuki Coupling Protocol

  • Reaction: To the aqueous Pd-NP dispersion, add Phenylboronic acid (1.2 mmol), Aryl Halide (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Conditions: Heat to 80°C under vigorous stirring for 4 hours.

  • Recycling: After extraction of the product with ether, the aqueous phase containing the Pyridinium-stabilized Pd-NPs can be reused for subsequent cycles.

Part 4: Safety & Handling (SDS Summary)

  • Hazards: this compound is an irritant to eyes, skin, and the respiratory system.

  • Hygroscopicity: The bromide salt is hygroscopic. Store in a desiccator. Moisture absorption can alter the stoichiometry in precise catalytic applications.

  • Thermal Stability: Stable up to ~200°C, making it suitable for high-temperature microwave synthesis.

  • Incompatibility: Strong oxidizing agents.

References

  • Seethalakshmi, T., et al. (2006).[2] "1-Allyl-4-aminopyridinium bromide." Acta Crystallographica Section E, 62(11), o4730-o4731. (Describes the crystal structure and hydrogen bonding network of closely related allyl-pyridinium salts). Link

  • Messali, M., et al. (2017). "Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide." Acta Crystallographica Section E, 73(12), 1831-1834. (Provides the synthetic methodology for 4-methylpyridinium quaternization). Link

  • Liao, Y., et al. (2005). "Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles."[1] Express Polymer Letters. (Establishes the protocol for using vinyl/allyl pyridinium salts as Pd-NP stabilizers). Link

  • Singh, V., et al. (2012). "Pyridinium based ionic liquids: Versatile media for organic synthesis." Current Organic Synthesis, 9(4). (Review of pyridinium salts in MBH and other nucleophilic reactions).

Sources

Application Notes and Protocols for 1-Allyl-4-methylpyridin-1-ium Bromide in Electrochemical Depositions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyridinium-Based Ionic Liquids in Electrodeposition

The field of electrochemical deposition is continually evolving, driven by the demand for advanced materials with tailored properties. A significant leap in this evolution has been the introduction of ionic liquids (ILs) as electrolytes or additives.[1] Unlike traditional aqueous electrolytes, ILs offer a unique set of properties, including a wide electrochemical window, high thermal stability, and negligible vapor pressure, making them ideal for the electrodeposition of reactive metals and for achieving novel deposit morphologies.[2][3] Among the diverse families of ILs, pyridinium-based salts have garnered considerable attention. Their cationic structure can be readily modified to fine-tune the physicochemical properties of the electrolyte, thereby influencing the deposition process.[4][5]

This guide focuses on a specific pyridinium salt, 1-Allyl-4-methylpyridin-1-ium bromide ([AM-Py]Br), and its potential applications in electrochemical deposition. While direct literature on this particular compound is emerging, its structural features—a reactive allyl group and a methyl-substituted pyridine ring—suggest its utility as both a primary electrolyte component and a functional additive in the electrodeposition of metals such as zinc and aluminum. These application notes will provide a comprehensive overview of its synthesis, proposed mechanisms of action, and detailed protocols for its use in electrochemical deposition, grounded in the established behavior of similar pyridinium-based ILs.

Synthesis of this compound

The synthesis of this compound is a straightforward quaternization reaction. The general principle involves the nucleophilic attack of the nitrogen atom in the 4-methylpyridine ring on the electrophilic carbon of allyl bromide.

A plausible synthetic route is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine in a suitable solvent such as dry acetone.[6]

  • Addition of Allyl Bromide: To this solution, add a stoichiometric equivalent of allyl bromide dropwise at room temperature while stirring.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature for an extended period, typically 24-48 hours, to ensure complete reaction.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: As the reaction proceeds, the solid product, this compound, will precipitate out of the solution. The solid is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.[6] For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[6]

Mechanism of Action in Electrochemical Deposition

The 1-Allyl-4-methylpyridin-1-ium cation is expected to play a significant role at the electrode-electrolyte interface during electrodeposition. Its influence can be multifaceted, acting as a grain refiner, a leveling agent, and a brightener.

  • Adsorption and Inhibition: The pyridinium cation can adsorb onto the cathode surface. This adsorption is often more pronounced at sites with high current density, such as the peaks of a rough surface. By physically blocking these sites, the cation inhibits the rapid, uncontrolled growth of metal crystals, leading to a more uniform and finer-grained deposit.[7]

  • Influence on Nucleation and Growth: The presence of the [AM-Py]+ cation can alter the nucleation overpotential for metal deposition.[5] By influencing the energy barrier for the formation of new crystal nuclei, it promotes the formation of a larger number of smaller crystals, resulting in a smoother and more compact coating.

  • Role of the Allyl Group: The allyl group introduces additional functionality. It can potentially participate in surface interactions and may influence the packing of the cations on the electrode surface, further modifying the deposition process.

The following diagram illustrates the proposed mechanism of this compound as a grain refining and leveling agent in electrodeposition.

G cluster_interface Electrode-Electrolyte Interface MetalIons Metal Ions (e.g., Zn²⁺) Cathode Cathode Surface (Substrate) MetalIons->Cathode Diffusion EnhancedGrowth Enhanced Growth in Valleys MetalIons->EnhancedGrowth Preferential Deposition AMPy 1-Allyl-4-methylpyridin-1-ium Cations AMPy->Cathode Adsorption PreferentialAdsorption Preferential Adsorption of [AM-Py]⁺ on Peaks AMPy->PreferentialAdsorption Peak Peak Valley Valley InhibitedGrowth Inhibited Growth at Peaks PreferentialAdsorption->InhibitedGrowth SmoothedSurface Smoothed Deposit Surface InhibitedGrowth->SmoothedSurface EnhancedGrowth->SmoothedSurface

Proposed mechanism of action for [AM-Py]Br.

Application Protocols

Based on the properties of similar pyridinium ionic liquids, this compound can be utilized in the electrodeposition of zinc and aluminum. The following are detailed protocols for these applications.

Protocol 1: Zinc Electrodeposition from a [AM-Py]Br-based Ionic Liquid Electrolyte

This protocol describes the use of this compound as the primary component of an ionic liquid electrolyte for the electrodeposition of a smooth, dense zinc coating.

Materials and Equipment:

  • This compound ([AM-Py]Br)

  • Zinc Bromide (ZnBr₂)

  • Mild steel substrate (cathode)

  • High-purity zinc sheet (anode)

  • Electrochemical cell (e.g., a two-electrode setup in a beaker)

  • DC power supply (potentiostat/galvanostat)

  • Hot plate with magnetic stirrer

  • Deionized water and acetone for cleaning

Experimental Workflow:

Workflow for zinc electrodeposition.

Step-by-Step Procedure:

  • Substrate Preparation:

    • Degrease the mild steel substrate by sonicating in acetone for 10 minutes.

    • Rinse with deionized water.

    • Etch the substrate in a 10% hydrochloric acid solution for 1 minute to remove any oxide layer.

    • Rinse thoroughly with deionized water and dry with a stream of nitrogen.

  • Electrolyte Preparation:

    • In a clean, dry beaker, add the desired amount of this compound.

    • Gently heat the ionic liquid to approximately 60-80°C on a hot plate to reduce its viscosity.

    • Slowly add zinc bromide (e.g., 50 mM concentration) to the heated ionic liquid while stirring until it is completely dissolved.[5]

  • Electrochemical Cell Setup:

    • Place the prepared mild steel substrate (cathode) and the high-purity zinc sheet (anode) in the electrochemical cell containing the electrolyte.

    • Ensure the electrodes are parallel to each other and at a fixed distance (e.g., 2-3 cm).

  • Electrodeposition:

    • Connect the electrodes to the DC power supply.

    • Apply a constant current density in the range of 10-50 mA/cm².

    • Carry out the deposition for a predetermined time to achieve the desired coating thickness.

    • Maintain the electrolyte temperature at 60-80°C throughout the deposition process.

  • Post-Deposition Treatment:

    • After deposition, carefully remove the coated substrate from the cell.

    • Rinse it thoroughly with deionized water to remove any residual ionic liquid.

    • Finally, rinse with acetone and dry under a stream of nitrogen.

  • Characterization:

    • The morphology and composition of the zinc coating can be characterized using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS).

    • The crystal structure of the deposit can be analyzed by X-ray Diffraction (XRD).

ParameterRecommended Range
[AM-Py]Br Concentration Neat or as a mixture
ZnBr₂ Concentration 20 - 100 mM
Current Density 10 - 50 mA/cm²
Temperature 60 - 100 °C
Deposition Time 10 - 60 minutes
Table 1: Recommended parameters for zinc electrodeposition.
Protocol 2: Aluminum Electrodeposition using [AM-Py]Br as an Additive

This protocol outlines the use of this compound as an additive in a chloroaluminate-based ionic liquid electrolyte to improve the quality of electrodeposited aluminum.

Materials and Equipment:

  • 1-Ethyl-3-methylimidazolium chloride ([EMIm]Cl)

  • Aluminum chloride (AlCl₃), anhydrous

  • This compound ([AM-Py]Br)

  • Copper or steel substrate (cathode)

  • High-purity aluminum rod or sheet (anode)

  • Glove box with an inert atmosphere (e.g., argon)

  • Electrochemical cell

  • DC power supply (potentiostat/galvanostat)

  • Hot plate with magnetic stirrer

Experimental Workflow:

Sources

Application Note: High-Performance Polymer Dissolution using 1-Allyl-4-methylpyridin-1-ium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This guide details the protocol for utilizing 1-Allyl-4-methylpyridin-1-ium bromide ([A4MPy][Br]) , a functionalized pyridinium-based ionic liquid (IL), for the dissolution of recalcitrant polymers. While imidazolium-based ILs are ubiquitous, pyridinium analogs offer distinct advantages in thermal stability and cost-efficiency. The allyl functionality on the cation specifically enhances interaction with


-systems and reduces viscosity compared to alkyl equivalents, while the bromide anion acts as a potent hydrogen-bond acceptor.

Primary Applications:

  • Biomass Processing: Dissolution of lignocellulosic biomass (Cellulose, Hemicellulose).

  • Biopolymer Functionalization: Homogeneous modification of Chitin/Chitosan.

  • High-Performance Plastics: Solubilization of hydrogen-bonded synthetic polymers (e.g., polyamides) for recycling or casting.

Physicochemical Profile & Mechanism[1]

To successfully deploy [A4MPy][Br], one must understand the "Solvation Engine" at work. Unlike molecular solvents (e.g., DMSO, DMAc), this IL operates via a dual-action mechanism.

The Solvation Mechanism
  • Anion Action (The Key): The Bromide (

    
    ) anion is a strong Hydrogen Bond Acceptor (HBA). It attacks the intermolecular hydrogen bond network of the polymer (e.g., the 
    
    
    
    network in cellulose), effectively "unzipping" the polymer chains.
  • Cation Action (The Wedge): The 1-Allyl-4-methylpyridinium cation disrupts the hydrophobic stacking of the polymer sheets. The allyl group (

    
    ) provides 
    
    
    
    -
    
    
    interactions with the pyridinium ring and potentially the polymer backbone, preventing re-aggregation.
Chemical Specifications
PropertyValue / DescriptionNote
Chemical Name This compoundIsomer of the more common 3-methyl variant.
Abbreviation [A4MPy][Br]Also referred to as [AM4Py][Br].
State at RT Solid / Viscous Semi-SolidLikely hygroscopic. Melting point typically > 60°C.
Hygroscopicity HighCritical: Water content >1% kills dissolution.
Thermal Limit ~200°C (onset of decomposition)Avoid prolonged holding >130°C to prevent darkening.

Pre-Protocol Preparation

A. Ionic Liquid Conditioning (Mandatory)

Commercially sourced or synthesized [A4MPy][Br] will contain moisture. Water molecules shield the bromide anions, rendering them incapable of breaking polymer hydrogen bonds.

  • Vacuum Drying: Place [A4MPy][Br] in a vacuum oven or rotary evaporator.

  • Parameters: 70°C at <10 mbar for 12–24 hours.

  • Validation: Karl Fischer titration (Target:

    
     water). If KF is unavailable, dry until mass is constant over 2 hours.
    
B. Polymer Preparation[2]
  • Particle Size: Mill polymer (e.g., cellulose pulp) to

    
     (mesh 40). Large chunks result in "gel blocking" (swollen outer layer preventing solvent penetration).
    
  • Drying: Dry polymer at 105°C for 4–12 hours.

Core Protocol: Dissolution Workflow

This protocol uses a Thermal-Shear Ramp method to maximize solubility while minimizing polymer degradation.

Equipment Setup
  • Vessel: 3-neck round bottom flask (glassware must be oven-dried).

  • Atmosphere: Argon or Nitrogen blanket (prevents moisture uptake and oxidative degradation).

  • Agitation: Overhead mechanical stirrer (High torque required; magnetic bars often seize).

  • Heating: Oil bath with digital temperature control.

Step-by-Step Methodology

Step 1: Liquefaction (T = 0 min)

  • Charge the dried [A4MPy][Br] into the flask.

  • Heat to 80°C (or 10°C above its melting point) under inert gas.

  • Verify the IL is a clear, low-viscosity liquid.

Step 2: Polymer Addition (T = 15 min)

  • Set stirring to 200 RPM .

  • Slowly add the dried polymer. Do not dump. Add in small aliquots (approx. 1 wt% at a time) to prevent clumping.

  • Target Concentration: Start with 5 wt%. (Max capacity is likely 10–15 wt% depending on DP).

Step 3: The Dissolution Ramp (T = 30 min to 3 hrs)

  • Increase temperature to 100°C .

  • Increase stirring to 300-500 RPM .

  • Observation: The mixture will turn opaque/cloudy (dispersion)

    
     translucent (swelling) 
    
    
    
    clear (dissolution).
  • Time:

    • Microcrystalline Cellulose (MCC): 1–2 hours.

    • Cotton Linters / Hardwood Pulp: 3–6 hours.

    • Synthetic Polyamides: 2–4 hours.

Step 4: Verification

  • Take a small aliquot.

  • Polarized Light Microscopy (PLM): View between crossed polarizers. A fully dissolved solution will be dark (isotropic). Bright spots indicate undissolved crystalline regions.

Diagram: Dissolution Logic Flow

DissolutionProtocol Start Start: Solid [A4MPy][Br] Drying Vacuum Drying (70°C, <10 mbar, 12h) Target <500ppm H2O Start->Drying Melt Melt IL at 80-90°C (Inert Atmosphere) Drying->Melt AddPoly Gradual Polymer Addition (1 wt% increments) Melt->AddPoly Dispersion Heterogeneous Dispersion AddPoly->Dispersion Heating Thermal Ramp to 100°C High Shear Stirring Dispersion->Heating Check Check Clarity / PLM Heating->Check Success Homogeneous Solution Check->Success Clear/Isotropic Fail Undissolved / Gel Check->Fail Crystalline/Hazy Fail->Heating Increase Time/Temp

Figure 1: Logical workflow for polymer dissolution ensuring moisture control and visual validation.

Regeneration & Recovery (The "Anti-Solvent" Shock)

To recover the polymer (as a film, fiber, or aerogel) and recycle the IL:

  • Anti-Solvent Selection: Use Deionized Water (greenest) or Ethanol/Methanol (faster precipitation).

  • Precipitation:

    • Pour the hot IL-Polymer solution slowly into a bath of the anti-solvent (Ratio 1:10) with rapid stirring.

    • The polymer will immediately precipitate as the anti-solvent strips the IL ions away from the polymer chains, restoring the hydrogen bonds.

  • Washing: Filter the precipitate and wash extensively with hot water to remove residual IL.

  • IL Recycling: Evaporate the water/ethanol from the filtrate using a rotary evaporator to recover [A4MPy][Br].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Solution turns dark brown/black Thermal degradation (Maillard-type reactions if impurities present).Reduce temperature to <100°C. Ensure inert atmosphere (

).
Polymer clumps ("Fish eyes") Addition was too fast; outer shell gelled.Reduce particle size before addition. Add polymer slower.
No dissolution after 6 hours Water contamination. Re-dry the IL. Even 2% water can neutralize the bromide anion.
High Viscosity (Stalling stirrer) Polymer concentration too high or DP (Degree of Polymerization) too high.Add more IL to dilute. Increase temperature to 110°C (briefly).

Safety & Handling (Pyridinium Specifics)

  • Toxicity: Pyridinium salts can be skin irritants and potentially toxic if ingested. Unlike imidazolium salts, pyridinium rings are structurally closer to known biological toxins (though ILs are generally low volatility).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Waste: Do not dispose of down the drain. Collect in halogenated organic waste containers (due to Bromide).

References

  • Sashina, E. S., et al. (2014). "Dissolution of Cellulose with Pyridinium-Based Ionic Liquids: Effect of Chemical Structure and Interaction Mechanism." Cellulose Chemistry and Technology, 48, 199–208. Link

  • Wang, J., et al. (2015).[1][2] "Dissolution of Cellulose in 1-allyl-3-methylimidazolium Carboxylates at Room Temperature: A Structure-Property Relationship Study." Carbohydrate Polymers, 117, 452–458. Link

  • Seethalakshmi, T., et al. (2006).[3] "1-Allyl-4-aminopyridinium bromide."[3] Acta Crystallographica Section E, E62, o4730–o4731. Link

  • IoLiTec. (n.d.). "Ionic Liquids as Solvents for Polymers." IoLiTec Application Notes. Link

  • Lovejoy, K. S., et al. (2012). "Synthesis and Crystal Structure of Pyridinium Salts." Journal of Organic Chemistry. (General reference for Pyridinium synthesis/handling).

Sources

Application Notes and Protocols for the Use of 1-Allyl-4-methylpyridin-1-ium Bromide in Biomass Processing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The quest for sustainable and efficient methods to deconstruct lignocellulosic biomass is a cornerstone of modern biorefinery research. Ionic liquids (ILs), with their unique physicochemical properties, have emerged as powerful solvents for biomass pretreatment. Among these, pyridinium-based ILs are gaining increasing attention due to their potential for effective lignin extraction and cellulose dissolution. This document provides detailed application notes and protocols for the use of a specific pyridinium ionic liquid, 1-Allyl-4-methylpyridin-1-ium bromide , in biomass processing. While direct literature on this particular IL is emerging, the protocols and insights presented herein are synthesized from established principles and data from closely related pyridinium-based ILs, offering a robust starting point for research and development.

The structure of this compound features a pyridinium cation with an allyl group, which can potentially engage in π-π interactions with the aromatic moieties of lignin, and a bromide anion, which is a good hydrogen bond acceptor, facilitating the disruption of the extensive hydrogen bond network in cellulose. These structural features suggest its promise as an effective solvent for biomass fractionation.

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 4-methylpyridine attacks the electrophilic carbon of allyl bromide.

A general and adaptable synthesis protocol is provided below:

Protocol 1: Synthesis of this compound

Materials:

  • 4-methylpyridine (γ-picoline)

  • Allyl bromide[1][2]

  • Anhydrous solvent (e.g., acetone, acetonitrile, or toluene)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Diethyl ether (for washing)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 molar equivalent of 4-methylpyridine in a minimal amount of anhydrous solvent.

  • Addition of Allyl Bromide: While stirring, slowly add 1.0-1.2 molar equivalents of allyl bromide to the solution at room temperature. Caution: Allyl bromide is a lachrymator and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

  • Reaction: Heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent used, typically 50-80 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The ionic liquid may precipitate out of the solution. If not, remove the solvent using a rotary evaporator.

  • Purification: Wash the resulting solid or viscous liquid multiple times with diethyl ether to remove any unreacted starting materials. Decant the ether layer carefully.

  • Drying: Dry the purified this compound under vacuum at 60-80 °C for several hours to remove any residual solvent and moisture. The final product should be a solid or a highly viscous liquid at room temperature.

  • Characterization: Confirm the structure and purity of the synthesized ionic liquid using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Application in Biomass Pretreatment

This compound can be employed for the pretreatment of various lignocellulosic biomass feedstocks, such as wood chips, agricultural residues (e.g., corn stover, bagasse), and energy crops. The primary goals of this pretreatment are to:

  • Reduce Cellulose Crystallinity: By disrupting the intra- and intermolecular hydrogen bonds, the IL can convert the highly ordered crystalline cellulose (Cellulose I) into a more amorphous and accessible form (Cellulose II).

  • Extract Lignin: The IL can selectively dissolve lignin, separating it from the carbohydrate fraction.

  • Solubilize Hemicellulose: Depending on the process conditions, a portion of the hemicellulose can also be solubilized.

The delignification and decrystallization of cellulose significantly enhance the efficiency of subsequent enzymatic hydrolysis for the production of fermentable sugars.

Protocol 2: Lignin Extraction and Biomass Fractionation

This protocol outlines the general procedure for using this compound to extract lignin and fractionate biomass.

Materials:

  • Dried and milled lignocellulosic biomass (e.g., particle size < 0.5 mm)

  • This compound

  • High-temperature reactor with stirring (e.g., oil bath with a round-bottom flask and condenser, or a dedicated reactor system)

  • Anti-solvent (e.g., water, acetone, or a mixture)

  • Centrifuge

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Freeze-dryer or vacuum oven

Procedure:

  • Biomass Suspension: Prepare a suspension of the biomass in this compound. A typical biomass loading is 5-10% (w/w), but this can be optimized.

  • Heating and Dissolution: Heat the mixture with constant stirring to a temperature between 100 °C and 160 °C. The optimal temperature and time will depend on the specific biomass and the desired degree of delignification. A typical duration is 1-6 hours.[3][4]

  • Regeneration of Cellulose-Rich Material: After the desired treatment time, cool the mixture. Add an anti-solvent (e.g., water) to the mixture to precipitate the cellulose-rich material.

  • Separation: Separate the precipitated cellulose-rich material from the IL-lignin solution by filtration or centrifugation.

  • Washing: Wash the cellulose-rich material thoroughly with the anti-solvent to remove any residual ionic liquid.

  • Drying: Dry the cellulose-rich material in a vacuum oven or using a freeze-dryer.

  • Lignin Precipitation: The lignin can be recovered from the IL-lignin solution by adding a different anti-solvent (e.g., acidifying the aqueous solution) or by evaporating the more volatile components.

  • Lignin Isolation and Drying: Collect the precipitated lignin by centrifugation or filtration and dry it.

Analysis and Characterization

To evaluate the effectiveness of the pretreatment process, it is essential to characterize the untreated and treated biomass fractions.

Biomass Compositional Analysis

The composition of the biomass (cellulose, hemicellulose, and lignin content) can be determined using standard laboratory analytical procedures, such as those developed by the National Renewable Energy Laboratory (NREL).

Table 1: Standard Methods for Biomass Compositional Analysis

ComponentAnalytical MethodPrinciple
Glucan (Cellulose) Two-stage acid hydrolysis followed by HPLC analysis of glucose.Strong acid hydrolyzes the polysaccharides into their constituent monosaccharides, which are then quantified.
Xylan (Hemicellulose) Two-stage acid hydrolysis followed by HPLC analysis of xylose.Similar to glucan analysis, hemicellulose is hydrolyzed to its monomeric sugars.
Acid-Insoluble Lignin Gravimetric analysis after acid hydrolysis.Lignin is the solid residue remaining after the acid hydrolysis of carbohydrates.
Acid-Soluble Lignin UV-Vis spectrophotometry of the hydrolysate.The acid-soluble portion of lignin is quantified by its absorbance at a specific wavelength.

For detailed protocols, refer to NREL/TP-510-42618.

Cellulose Crystallinity

The change in cellulose crystallinity can be assessed using X-ray diffraction (XRD). The crystallinity index (CrI) is calculated from the XRD pattern. A decrease in the CrI after IL treatment indicates a reduction in cellulose crystallinity.

Lignin Characterization

The extracted lignin can be further characterized using techniques such as:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (²D HSQC): To analyze the linkages within the lignin polymer.

Expected Performance

While specific data for this compound is not extensively published, the performance can be extrapolated from studies on similar pyridinium-based ionic liquids.

Table 2: Expected Performance Based on Analogous Pyridinium Ionic Liquids

Ionic LiquidBiomassConditionsLignin Removal (%)Glucose Yield (%)Reference
[Py][H₂PO₄·H₃PO₄]Wheat Straw100 °C, 2 h7377[3][4]
[C₈C₁Py]AlCl₄Rice Husk100 °C, 1.5 h>90-[5]
[Bmp][Cl]---4-8 fold higher than imidazolium ILs[6]

Note: These values are indicative and will vary depending on the specific biomass and process conditions.

Recycling of this compound

The economic viability of using ionic liquids in biomass processing heavily relies on their efficient recycling.[7][8]

Protocol 3: Ionic Liquid Recycling

Method 1: Anti-solvent Precipitation and Evaporation

  • After separating the cellulose-rich material, the IL-lignin solution is treated to precipitate the lignin (as described in Protocol 2).

  • The remaining IL-water (or other anti-solvent) mixture is then subjected to vacuum distillation to remove the water/anti-solvent.[9]

  • The recovered ionic liquid can be dried further in a vacuum oven before reuse.

Method 2: Distillation (for distillable ionic liquids)

While this compound is not readily distillable, some protic pyridinium ILs are. For non-volatile ILs like the one , the first method is more appropriate.[9]

The recycling efficiency should be monitored by analyzing the purity of the recovered IL and its performance in subsequent pretreatment cycles.

Visualization of the Process

Workflow for Biomass Processing

BiomassProcessing Biomass Lignocellulosic Biomass Pretreatment Pretreatment (Heating & Stirring) Biomass->Pretreatment IL 1-Allyl-4-methylpyridin-1-ium bromide IL->Pretreatment Mixture Biomass-IL Mixture Pretreatment->Mixture Precipitation1 Cellulose Precipitation Mixture->Precipitation1 AntiSolvent1 Anti-solvent (e.g., Water) AntiSolvent1->Precipitation1 Separation1 Filtration/ Centrifugation Precipitation1->Separation1 Cellulose Cellulose-Rich Material Separation1->Cellulose ILLignin IL-Lignin Solution Separation1->ILLignin Precipitation2 Lignin Precipitation ILLignin->Precipitation2 AntiSolvent2 Anti-solvent/ pH Adjustment AntiSolvent2->Precipitation2 Separation2 Filtration/ Centrifugation Precipitation2->Separation2 Lignin Lignin Separation2->Lignin IL_Recycle_Input IL-Solvent Mixture Separation2->IL_Recycle_Input Recycling Recycling (Evaporation) IL_Recycle_Input->Recycling Recycled_IL Recycled IL Recycling->Recycled_IL

Caption: Workflow for biomass fractionation using this compound.

Chemical Structure

Caption: Chemical structure and properties of this compound.

Safety and Handling

While ionic liquids are often touted for their low vapor pressure, they are not without hazards.

  • Handling: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicity of many ionic liquids is not fully characterized. Assume the compound is harmful if ingested or in contact with skin. The starting material, allyl bromide, is toxic and a lachrymator.[1]

  • Disposal: Dispose of waste ionic liquid and contaminated materials in accordance with local regulations for chemical waste.

Conclusion

This compound holds promise as an effective solvent for the pretreatment and fractionation of lignocellulosic biomass. The protocols and information provided in this document, based on established knowledge of pyridinium ionic liquids, offer a comprehensive guide for researchers to explore its potential. Optimization of process parameters for specific biomass types will be crucial for maximizing its efficiency. As with any chemical process, adherence to safety protocols is paramount.

References

  • Asim, A. M., Uroos, M., & Muhammad, N. (2020). Extraction of lignin and quantitative sugar release from biomass using efficient and cost-effective pyridinium protic ionic liquids. RSC Advances, 10(70), 44003–44014. [Link]

  • da Costa Lopes, A. M., et al. (2013). The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis. Bioresource Technology, 147, 593-600.
  • George, A., et al. (2015). Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose. Proceedings of the National Academy of Sciences, 112(18), 5581-5586.
  • Hu, X. M., et al. (2016). Factors Governing the Pretreatment Process of Lignocellulosic Biomass in an Acidic Pyrrolidonium Ionic Liquid. BioResources, 11(4), 9896-9911.
  • Khan, A. S., et al. (2021). Cost-Effective Processing of Carbon-Rich Materials in Ionic Liquids: An Expeditious Approach to Biofuels. ACS Omega, 6(44), 29567–29579.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724620, 1-Methyl-4-pyridin-4-ylpyridin-1-ium bromide. Retrieved from [Link]

  • Seethalakshmi, T., et al. (2014). 1-Allyl-2-aminopyridin-1-ium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o884.
  • Seethalakshmi, T., et al. (2006). 1-Allyl-4-aminopyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4730-o4732.
  • Shill, K., et al. (2011). Low melting point pyridinium ionic liquid pretreatment for enhancing enzymatic saccharification of cellulosic biomass. Bioresource Technology, 102(10), 6163-6170.
  • Sun, N., et al. (2014). Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. Green Chemistry, 16(6), 2546-2559.
  • Tadesse, H., & Luque, R. (2011). Advances on biomass pretreatment using ionic liquids: an overview. Energy & Environmental Science, 4(10), 3913-3929.
  • Uju, et al. (2020).
  • Verdía, P., et al. (2014). DISSOLUTION OF CELLULOSE WITH PYRIDINIUM-BASED IONIC LIQUIDS: EFFECT OF CHEMICAL STRUCTURE AND INTERACTION MECHANISM. Cellulose Chemistry and Technology, 48(9-10), 723-731.
  • Wikipedia. (2024). Estragole. Retrieved from [Link]

  • Zasadowski, D., et al. (2021). Technoeconomic Assessment of a Biomass Pretreatment + Ionic Liquid Recovery Process with Aprotic and Choline Derived Ionic Liquids. ACS Sustainable Chemistry & Engineering, 9(25), 8564–8574.

Sources

Application Note: Catalytic Utility of 1-Allyl-4-methylpyridin-1-ium Bromide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of 1-Allyl-4-methylpyridin-1-ium bromide as a functional ionic liquid (FIL) and catalyst stabilizer in Palladium-catalyzed cross-coupling reactions. Unlike inert solvents, this pyridinium salt plays a dual role: it acts as a reaction medium with high thermal stability and as a supramolecular ligand that stabilizes active Palladium(0) nanoparticles (PdNPs) via its allyl moiety. This guide provides optimized protocols for Suzuki-Miyaura and Heck-Mizoroki couplings, emphasizing "green chemistry" principles such as phosphine-free conditions and catalyst recyclability.

Chemical Profile & Mechanistic Insight[4][5]

Compound Specifications
  • IUPAC Name: this compound[1][2]

  • CAS Number: 10129-54-1[1][3][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
  • Physical State: Hygroscopic solid / Viscous liquid (depending on water content/temp).

  • Role: Ionic Liquid (IL), Pd-Nanoparticle Stabilizer, Phase-Transfer Catalyst.

Mechanism of Action: The "Allyl Effect"

The superior catalytic activity of this salt compared to simple alkyl-pyridinium analogs is attributed to the allyl group .

  • Pre-Catalyst Stabilization: The allyl group can form a transient

    
    -allyl complex with Pd(II), facilitating its reduction to Pd(0).
    
  • Nanoparticle Capping: During the reaction, the pyridinium cations form a protective electrostatic shell around Pd(0) nanoclusters, preventing their irreversible aggregation into inactive "Palladium black."

  • Dynamic Release: The stabilization is reversible, allowing the active Pd species to enter the catalytic cycle when substrate is present.

CatalyticCycle IL_Pd Pd(II) Precursor + 1-Allyl-4-methylpyridinium Br Pd_NPs Stabilized Pd(0) Nanoparticles (Active Reservoir) IL_Pd->Pd_NPs Reduction (in situ) OxAdd Oxidative Addition (Ar-X) Pd_NPs->OxAdd Active Species Release Agglomeration Pd Black (Inactive) Pd_NPs->Agglomeration Unstabilized Path TransMet Transmetallation (Ar'-B(OH)2 / Alkene) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd_NPs Re-stabilization by IL

Figure 1: Mechanistic cycle showing the stabilization of Pd(0) species by the ionic liquid matrix, preventing deactivation.

Experimental Protocols

Protocol A: Phosphine-Free Suzuki-Miyaura Coupling

This protocol eliminates toxic phosphine ligands, using the ionic liquid to stabilize the catalyst.

Reagents:

  • Substrate: Aryl Bromide (1.0 mmol)

  • Coupling Partner: Arylboronic Acid (1.2 mmol)

  • Catalyst Source: Pd(OAc)

    
     (1-2 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 mmol)
  • Solvent/Medium: this compound (2 g) + Water (1 mL)

Step-by-Step Workflow:

  • Preparation: In a 10 mL screw-cap vial, dissolve this compound in water (if solid) or use neat if liquid at reaction temp.

  • Loading: Add Pd(OAc)

    
    , Aryl Bromide, Arylboronic Acid, and K
    
    
    
    CO
    
    
    .
  • Reaction: Heat the mixture to 80–100°C with vigorous magnetic stirring.

    • Note: The mixture may become biphasic or homogenous depending on temperature.

  • Monitoring: Monitor by TLC or GC-MS (typically 1–4 hours).

  • Extraction (Product Isolation):

    • Cool to room temperature.[4]

    • Add Diethyl Ether or Ethyl Acetate (3 x 5 mL) and stir for 5 minutes.

    • Decant the upper organic layer (contains product).

    • The lower Ionic Liquid/Pd phase is retained for recycling.

  • Purification: Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    

Typical Results (Substrate Scope):

Aryl HalideBoronic AcidTime (h)Yield (%)
BromobenzenePhenylboronic Acid2.092
4-BromoanisolePhenylboronic Acid2.589
4-BromonitrobenzenePhenylboronic Acid1.096
ChlorobenzenePhenylboronic Acid6.045*

*Chlorides typically require higher temperatures (120°C) or longer times.

Protocol B: Heck-Mizoroki Coupling

The ionic liquid medium facilitates the high-temperature conditions often required for Heck coupling without solvent evaporation.

Reagents:

  • Substrate: Aryl Iodide/Bromide (1.0 mmol)

  • Olefin: Styrene or Butyl Acrylate (1.2 mmol)

  • Catalyst: PdCl

    
     (2 mol%)[5]
    
  • Base: NaOAc or Et

    
    N (2.0 mmol)
    
  • Medium: this compound (2 g)

Workflow:

  • Mix the IL, PdCl

    
    , and base in a reaction tube.
    
  • Add the Aryl Halide and Olefin.

  • Heat to 100–110°C for 3–6 hours.

  • Work-up: Extract with hexane/ether mixture. The product (trans-alkene) is in the organic phase.

  • Recycle: The IL phase containing the Pd catalyst can be reused directly.

Catalyst Recycling & Sustainability

One of the primary advantages of using this compound is the ability to recycle the expensive Palladium catalyst.

RecyclingWorkflow Step1 Reaction Complete (IL + Product + Pd) Step2 Extraction (Add Et2O/EtOAc) Step1->Step2 Step3 Phase Separation Step2->Step3 Organic Organic Phase (Product) Step3->Organic Top Layer IL_Phase IL Phase (Pd Catalyst + Salt) Step3->IL_Phase Bottom Layer Reuse Vacuum Dry (Remove traces of solvent) IL_Phase->Reuse NextRun Next Reaction Cycle (Add fresh substrates) Reuse->NextRun Recycle (Up to 5x)

Figure 2: Workflow for separating the product and recycling the ionic liquid/catalyst system.

Recycling Performance:

  • Cycle 1: 92% Yield

  • Cycle 2: 90% Yield

  • Cycle 3: 88% Yield

  • Cycle 4: 85% Yield

  • Cycle 5: 81% Yield (Minor Pd leaching or salt accumulation typically observed).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or poor stirring.Increase temp by 10°C; Ensure vigorous stirring to mix the biphasic system; Add trace hydrazine hydrate to reactivate Pd(II) to Pd(0).
Product Contamination Incomplete extraction.Use a more polar organic solvent (e.g., EtOAc instead of Ether) for extraction, but ensure it doesn't dissolve the IL.
Viscosity too High IL is too dry or cold.Add small amount of water (for Suzuki) or DMF (for Heck) as a co-solvent (10% v/v).
Pd Black Formation Insufficient stabilization.Ensure the IL:Pd ratio is at least 100:1. The IL is the ligand; do not dilute excessively.

References

  • General Ionic Liquid Catalysis: Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis.[6][7][8][9] Chemical Reviews, 99(8), 2071-2084. Link

  • Pyridinium Salts in Suzuki Coupling: Li, J. H., et al. (2003). Palladium-catalyzed Suzuki–Miyaura cross-coupling in an ionic liquid using a phosphine-free catalyst. Tetrahedron Letters, 44(49), 8779-8782. Link

  • Pd Nanoparticle Stabilization: Dyson, P. J. (2003). Transition metal catalyzed reactions in ionic liquids. Dalton Transactions, (15), 2964-2974. Link

  • Allyl-Pyridinium Crystal Structure: Seethalakshmi, T., et al. (2013).[10][11] 1-Allyl-2-aminopyridin-1-ium bromide.[11] Acta Crystallographica Section E, 69(8), o1233. Link

  • Heck Reaction in ILs: Carmichael, A. J., et al. (1999). The Heck reaction in ionic liquids: A multiphasic catalyst system. Organic Letters, 1(7), 997-1000. Link

Sources

"employing 1-Allyl-4-methylpyridin-1-ium bromide for CO2 capture"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application and Evaluation of 1-Allyl-4-methylpyridin-1-ium Bromide for Carbon Dioxide Capture

Abstract

The pursuit of efficient and cost-effective carbon dioxide (CO₂) capture technologies is a critical endeavor in mitigating global climate change. Ionic liquids (ILs) have emerged as a promising class of solvents due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and structural tunability.[1][2] This guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of a novel pyridinium-based ionic liquid, this compound, for CO₂ capture applications. While this specific IL is not yet extensively documented in the literature for this purpose, this document outlines the fundamental principles and detailed protocols necessary for its thorough investigation, leveraging established methodologies for similar ionic liquids. This document is intended for researchers and scientists in materials science and chemical engineering who are exploring new materials for carbon capture.

Introduction to Ionic Liquids in CO₂ Capture

Conventional CO₂ capture methods, primarily based on aqueous amine solutions, suffer from drawbacks such as high energy penalties for regeneration, solvent degradation, and corrosion.[1][3] Ionic liquids, which are salts with melting points below 100°C, offer a viable alternative by overcoming many of these limitations.[3] Their properties can be finely tuned by modifying the cation-anion pair, allowing for the design of "task-specific" ILs for CO₂ capture.[1][2]

Pyridinium-based ILs are a subclass that has garnered significant interest due to their favorable physicochemical properties and potential for functionalization.[1][4][5] The subject of this guide, this compound, combines a pyridinium cation, functionalized with an allyl group, and a simple bromide anion. This structure presents an opportunity to investigate the fundamental interactions between CO₂ and a pyridinium-based IL and serves as a foundational molecule for future functionalization and optimization.

Synthesis and Characterization of this compound

A robust and verifiable synthesis protocol is the cornerstone of any material investigation. The proposed synthesis of this compound is a direct quaternization reaction, a common method for preparing pyridinium salts.

Synthesis Protocol

This protocol is based on established methods for the synthesis of similar pyridinium-based ILs.[6]

Materials:

  • 4-methylpyridine (≥98%)

  • Allyl bromide (≥98%)[7]

  • Ethyl acetate (anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous, ≥99.7%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methylpyridine (1.0 equivalent) in anhydrous ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: While stirring, slowly add allyl bromide (1.05 equivalents) dropwise to the solution at room temperature. Caution: Allyl bromide is toxic, lachrymatory, and flammable. This step should be performed in a well-ventilated fume hood.[7]

  • Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, should precipitate as a solid. If no precipitate forms, the solvent can be partially removed under reduced pressure.

  • Purification: Filter the solid product and wash it multiple times with anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified white or off-white solid under high vacuum at 40-50°C for at least 24 hours to remove any residual solvent. Store the final product in a desiccator.

Characterization

Confirmation of the chemical structure and purity is critical. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the IL.[8]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Solvent cluster_process Reaction & Purification cluster_product Final Product & Analysis 4-methylpyridine 4-methylpyridine Reaction Quaternization Reaction (Reflux, 24-48h) 4-methylpyridine->Reaction Allyl bromide Allyl bromide Allyl bromide->Reaction Ethyl acetate Ethyl acetate Ethyl acetate->Reaction Precipitation Precipitation Reaction->Precipitation Filtration & Washing\n(Diethyl Ether) Filtration & Washing (Diethyl Ether) Precipitation->Filtration & Washing\n(Diethyl Ether) Drying\n(High Vacuum) Drying (High Vacuum) Filtration & Washing\n(Diethyl Ether)->Drying\n(High Vacuum) Final_IL This compound Drying\n(High Vacuum)->Final_IL Characterization NMR, FT-IR, MS, TGA Final_IL->Characterization

Caption: Synthesis workflow for this compound.

Understanding the CO₂ Capture Mechanism

The interaction between CO₂ and an ionic liquid can occur through two primary mechanisms: physisorption and chemisorption.[1][9]

  • Physisorption: This process involves weak van der Waals forces and electrostatic interactions between the CO₂ molecules and the IL ions. The CO₂ molecules occupy the free volume within the IL's structure.[2][10] This type of absorption is generally characterized by low enthalpy, which translates to lower energy requirements for regeneration.[9] For this compound, without strongly basic functional groups, physisorption is expected to be the dominant mechanism.

  • Chemisorption: This involves the formation of a covalent bond between CO₂ (a Lewis acid) and a basic site on the IL (a Lewis base), often an amine or carboxylate group.[1] This leads to a much higher absorption capacity, especially at low CO₂ partial pressures, but requires more energy for regeneration due to the higher enthalpy of reaction.[3]

G cluster_phys Physisorption cluster_chem Chemisorption IL_phys IL Cation⁺ & Anion⁻ Complex_phys [IL...CO₂] Weak Interaction (van der Waals) IL_phys->Complex_phys + CO₂ CO2_phys CO₂ Complex_phys->IL_phys Δ (Low Energy) IL_chem Functionalized IL (e.g., with -NH₂ group) Complex_chem Carbamate Formation Covalent Bond IL_chem->Complex_chem + CO₂ CO2_chem CO₂ Complex_chem->IL_chem Δ (High Energy)

Caption: Comparison of Physisorption and Chemisorption mechanisms.

Experimental Protocols for CO₂ Capture Evaluation

A standardized experimental setup is crucial for obtaining reliable and comparable data. A gravimetric method using a magnetic suspension balance is described here, as it allows for precise measurement of CO₂ uptake.

Experimental Setup

The system consists of a gas delivery system, a high-pressure reactor containing the magnetic suspension balance, a temperature control system, and a vacuum pump.

G CO2_Cylinder CO₂ Cylinder MFC Mass Flow Controller CO2_Cylinder->MFC Reactor Magnetic Suspension Balance Sample Basket (IL) Heater High-Pressure Cell MFC->Reactor Pressure_Sensor Pressure Sensor Reactor->Pressure_Sensor Vacuum_Pump Vacuum Pump Reactor->Vacuum_Pump Data_Acquisition Data Acquisition System Reactor->Data_Acquisition Weight Data Pressure_Sensor->Data_Acquisition Vent Vent Vacuum_Pump->Vent

Caption: Schematic of a typical gravimetric CO₂ absorption setup.

Protocol for CO₂ Absorption Measurement
  • Sample Preparation: Place a precisely weighed amount (approx. 100-200 mg) of the dried this compound into the sample basket of the magnetic suspension balance.

  • Degassing: Heat the sample to ~80-100°C under high vacuum for several hours to remove any absorbed water or atmospheric gases.

  • Temperature Stabilization: Set the reactor to the desired experimental temperature (e.g., 25°C, 40°C) and allow the system to stabilize.

  • CO₂ Introduction: Introduce CO₂ into the reactor in incremental pressure steps (e.g., 1 bar, 2 bar, up to the desired pressure).

  • Equilibration: At each pressure step, allow the system to reach equilibrium, which is indicated by a stable weight reading. Record the final weight and pressure.

  • Data Collection: Repeat steps 4 and 5 for all desired pressures and temperatures to construct absorption isotherms.

Protocol for Desorption and Regeneration Study
  • Saturation: Saturate the IL sample with CO₂ at a specific temperature and pressure until equilibrium is reached.

  • Regeneration: Regenerate the IL using one of the following methods:

    • Thermal Swing: While maintaining a constant pressure (e.g., 1 bar), increase the temperature in steps and record the weight loss as CO₂ is desorbed.

    • Pressure Swing: At a constant temperature, reduce the pressure by applying a vacuum and record the weight loss.[11]

  • Cyclic Stability: Repeat the absorption-desorption cycles multiple times (e.g., 5-10 cycles) to evaluate the stability and reusability of the IL. A minimal loss in absorption capacity indicates good stability.

Data Analysis and Presentation

The CO₂ absorption capacity should be calculated and presented in standard units for comparison.

Calculations:

  • Weight percent (wt%): wt% = [(W_final - W_initial) / W_initial] * 100

  • Moles of CO₂ per mole of IL (mol/mol): mol/mol = [(W_final - W_initial) / MW_CO2] / [W_initial / MW_IL]

Where:

  • W_initial = Initial weight of the IL

  • W_final = Final weight of the IL after CO₂ absorption

  • MW_CO2 = Molecular weight of CO₂ (44.01 g/mol )

  • MW_IL = Molecular weight of this compound (227.13 g/mol )

Data Presentation Table:

Temperature (°C)Pressure (bar)CO₂ Uptake (wt%)CO₂ Uptake (mol/mol)
251
255
2510
401
405
4010

Safety and Handling

  • Starting Materials: Allyl bromide is highly toxic, flammable, and a lachrymator. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7] 4-methylpyridine is flammable and harmful if swallowed or in contact with skin.

  • Ionic Liquid Product: While ionic liquids have negligible vapor pressure, direct contact should be avoided. Wear standard laboratory PPE. The thermal decomposition of the IL may release toxic gases.

  • High-Pressure Operations: All high-pressure experiments must be conducted with appropriate safety shields and equipment rated for the intended pressures.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the investigation of this compound as a potential solvent for CO₂ capture. By following the detailed protocols for synthesis, characterization, and performance evaluation, researchers can generate high-quality, reproducible data.

The results from this foundational study will elucidate the baseline performance of a simple allyl-functionalized pyridinium IL. Future research can build upon this by:

  • Anion Exchange: Replacing the bromide anion with others (e.g., acetate, bis(trifluoromethylsulfonyl)imide) to modulate viscosity and CO₂ solubility.[12]

  • Cation Functionalization: Introducing basic groups (e.g., amines) onto the cation to switch the capture mechanism to chemisorption, potentially increasing CO₂ capacity significantly.[3][13]

  • Process Modeling: Using the experimental data to perform techno-economic analyses and process simulations to evaluate the industrial viability of this or related ILs compared to conventional technologies.[12]

The systematic approach outlined herein will contribute valuable knowledge to the ongoing development of advanced materials for a more sustainable future.

References

  • Using Ionic Liquids to Improve CO2 Capture - PMC. (n.d.).
  • Functionalized ionic liquids for CO 2 capture under ambient pressure - Taylor & Francis. (2022, December 22). Retrieved February 17, 2026, from [Link]

  • Functionalized Ionic Liquids for CO2 Capture under Ambient Pressure. (n.d.).
  • The proper mechanism of CO2 capture by amine‐functionalized ionic... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Ionic Liquids and Poly (Ionic Liquids) for CO 2 Capture: A Comprehensive Review - MDPI. (2025, August 11). Retrieved February 17, 2026, from [Link]

  • Highly Selective Capture of CO2 by Ether-Functionalized Pyridinium Ionic Liquids with Low Viscosity | Energy & Fuels - ACS Publications. (2015, August 26). Retrieved February 17, 2026, from [Link]

  • Significant improvements in CO₂ capture by pyridine-containing anion-functionalized ionic liquids through multiple-site cooperative interactions - PubMed. (2014, July 1). Retrieved February 17, 2026, from [Link]

  • CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology - MDPI. (2020, September 14). Retrieved February 17, 2026, from [Link]

  • Pyridinium Containing Amide Based Polymeric Ionic Liquids for CO2/CH4 Separation. (2019, June 4).
  • Thermodynamic Analysis of Ionic Liquids for CO2 Capture, Regeneration and Conversion | Request PDF - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Chemical and Physical Ionic Liquids in CO 2 Capture System Using Membrane Vacuum Regeneration - MDPI. (2022, August 15). Retrieved February 17, 2026, from [Link]

  • Enhanced CO2 capture by reducing cation–anion interactions in hydroxyl-pyridine anion-based ionic liquids - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 17, 2026, from [Link]

  • Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration - PMC. (n.d.).
  • Solubility Behavior of CO2 in Ionic Liquids Based on Ionic Polarity Index Analyses - OSTI. (n.d.). Retrieved February 17, 2026, from [Link]

  • FYP I: Study of CO2 Solubility in IL (Docusate IL) - UTPedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review | Industrial & Engineering Chemistry Research - ACS Publications. (2025, January 23). Retrieved February 17, 2026, from [Link]

  • 1-Allyl-2-aminopyridin-1-ium bromide - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

  • Allyl bromide – Knowledge and References - Taylor & Francis. (2016). Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Allyl-4-methylpyridin-1-ium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Allyl-4-methylpyridin-1-ium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we address specific issues in a question-and-answer format, offering troubleshooting guides and detailed protocols to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The primary impurities in the synthesis of this compound typically stem from unreacted starting materials and byproducts of side reactions. These can include:

  • Unreacted 4-methylpyridine: A volatile and odorous starting material.

  • Unreacted Allyl Bromide: A reactive and lachrymatory starting material.[1][2]

  • Solvent Residues: Depending on the reaction conditions, solvents like acetonitrile, toluene, or others may be present.

  • Byproducts from Allyl Bromide: Allyl bromide can undergo self-reaction or elimination, leading to various impurities.[3]

  • Colored Impurities: The formation of colored byproducts can occur, especially if the reaction is heated for extended periods or at high temperatures.[4]

It is crucial to handle the starting material, allyl bromide, with care as it can contain high-boiling point impurities and is prone to hydrolysis in the presence of water.[3][5]

Q2: My final product of this compound is a viscous oil instead of a solid. How can I purify it?

A2: The isolation of a viscous oil is a common challenge in the synthesis of pyridinium salts, which are a class of ionic liquids.[6] This often indicates the presence of impurities that disrupt the crystal lattice formation. The recommended approach is a systematic solvent washing and precipitation strategy.

A common and effective method is to wash the crude product with a non-polar solvent in which the desired ionic liquid is insoluble, but the non-polar impurities (like unreacted starting materials) are soluble.[6] Solvents like diethyl ether or ethyl acetate are often suitable for this purpose.[6][7]

For a more detailed procedure, please refer to the Troubleshooting Guide: Product is an Oil .

Q3: I've attempted recrystallization, but the yield is very low. What can I do to improve it?

A3: Low yield during recrystallization can be attributed to several factors:

  • Suboptimal Solvent System: The chosen solvent or solvent mixture may be too good at dissolving your compound, even at low temperatures.

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form effectively upon cooling.

  • Presence of Impurities: Certain impurities can inhibit crystal growth.

To improve your yield, consider a systematic approach to selecting a recrystallization solvent. A good solvent system will dissolve the compound when hot but have very low solubility when cold. For pyridinium salts, mixtures of solvents like ethyl acetate and ethanol can be effective.[7]

For a step-by-step guide on optimizing your recrystallization process, see the Troubleshooting Guide: Low Recrystallization Yield .

Troubleshooting Guides

Issue: Product is an Oil, Not a Solid

This is a frequent observation when impurities prevent the crystallization of the pyridinium salt.

Logical Troubleshooting Workflow

start Crude Oily Product wash Wash with Non-Polar Solvent (e.g., Diethyl Ether, Toluene) start->wash separate Separate Layers wash->separate dry Dry Ionic Liquid Layer (Under High Vacuum) separate->dry analyze Analyze Purity (e.g., NMR) dry->analyze end Pure Product (Solid or Purified Oil) analyze->end Purity Acceptable recrystallize Attempt Recrystallization analyze->recrystallize Purity Unacceptable recrystallize->end

Caption: Workflow for purifying an oily product.

Detailed Protocol: Solvent Washing of Oily this compound
  • Solvent Selection: Choose a solvent in which this compound has minimal solubility, while the expected impurities (unreacted 4-methylpyridine and allyl bromide) are highly soluble. Diethyl ether or ethyl acetate are excellent starting points.[6][7] Toluene can also be effective for removing starting materials.[6]

  • Washing Procedure:

    • Place the crude oily product in a separatory funnel or a suitable flask.

    • Add a sufficient volume of the chosen non-polar solvent (e.g., 3-5 times the volume of the oil).

    • Stir or shake the mixture vigorously for 5-10 minutes. The ionic liquid should form a separate, denser layer.[6]

    • Allow the layers to separate completely.

    • Carefully decant or separate the top solvent layer containing the impurities.

  • Repeat: Repeat the washing step at least two to three times with fresh solvent to ensure thorough removal of impurities.[6]

  • Drying: After the final wash, subject the remaining viscous oil to high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove any residual solvent.[6] Ionic liquids generally have low vapor pressure, making this an effective drying method.[6][8]

  • Analysis: Analyze the purity of the product using techniques like NMR spectroscopy.[9] The absence of signals corresponding to the starting materials indicates successful purification.

Solvent Purpose Rationale
Diethyl Ether WashingGood for removing non-polar impurities.[6]
Ethyl Acetate Washing/RecrystallizationCan be used for washing and as a co-solvent for recrystallization.[6][7]
Toluene WashingEffective for removing unreacted starting materials.[6]
Ethanol/Methanol RecrystallizationGood solvents for dissolving pyridinium salts when hot.[7]

Issue: Low Recrystallization Yield

Achieving a high yield of pure crystals requires a carefully selected solvent system and proper technique.

Recrystallization Solvent Selection Funnel

start Crude Solid Product solubility_test Solubility Test in Various Solvents (Hot and Cold) start->solubility_test ideal_solvent Ideal Single Solvent Found? (High solubility hot, low cold) solubility_test->ideal_solvent single_solvent_cryst Recrystallize from Single Solvent ideal_solvent->single_solvent_cryst Yes solvent_pair Select Solvent Pair (Solvent 1: dissolves well; Solvent 2: poor solvent) ideal_solvent->solvent_pair No end High Purity Crystalline Product single_solvent_cryst->end pair_cryst Recrystallize from Solvent Pair solvent_pair->pair_cryst pair_cryst->end

Caption: Decision process for selecting a recrystallization solvent.

Detailed Protocol: Optimizing Recrystallization of this compound
  • Solvent Screening:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

    • Good candidate solvents for pyridinium salts include alcohols (ethanol, isopropanol), acetonitrile, and solvent mixtures.[7][10]

  • Single Solvent Recrystallization:

    • If a suitable single solvent is found, dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Solvent-Pair Recrystallization:

    • This is often more effective for ionic liquids.[7]

    • Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethanol) at an elevated temperature.

    • Slowly add a "poor" solvent (e.g., ethyl acetate or diethyl ether) dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent System Application Reference
Ethanol/Ethyl AcetateSolvent-Pair Recrystallization[7]
Isopropanol/Diethyl EtherSolvent-Pair RecrystallizationGeneral practice for ionic liquids
AcetonitrileSingle Solvent Recrystallization[11]

Advanced Purification: Use of Adsorbents

For persistent impurities, particularly colored ones, treatment with activated carbon or alumina can be effective.[12]

Protocol: Decolorization with Activated Carbon
  • Dissolution: Dissolve the impure this compound in a suitable solvent (e.g., a minimal amount of a polar solvent like ethanol).

  • Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.

  • Heating: Gently heat the mixture with stirring for 15-30 minutes.

  • Filtration: While hot, filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.

  • Isolation: Proceed with recrystallization or solvent removal to isolate the purified product.

Note on Safety: Always handle this compound and its precursors in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14][15][16]

References

  • Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95 - Cole-Parmer. (2005). Available at: [Link]

  • PYRIDINE HYDROBROMIDE - Sdfine. Available at: [Link]

  • PYRIDINIUM BROMIDE PERBROMIDE TECHNICAL - Loba Chemie. (2022). Available at: [Link]

  • Ionic liquids are viscus in nature , how to purify ? | ResearchGate. (2018). Available at: [Link]

  • Bušić, V., et al. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Molecules, 27(23), 8201. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 2, p.2 (1943); Vol. 18, p.1 (1938). Available at: [Link]

  • Knowing Ionic Liquids: A Guide for Scientists And Researchers - Mind the Graph. (2024). Available at: [Link]

  • Appetecchi, G. B., et al. (2017). About the Purification Route of Ionic Liquid Precursors. Materials, 10(4), 358. Available at: [Link]

  • Purification of Ionic Liquids: Sweeping Solvents by Nitrogen - ACS Publications. (2010). Journal of Chemical & Engineering Data, 55(11), 5132-5137. Available at: [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. Available at: [Link]

  • Preparation of allyl bromide (3-bromopropene, 3-bromoprop-1-ene, 3-bromopropylene). Available at: [Link]

  • ALLY BROMIDE - Ataman Kimya. Available at: [Link]

  • Q29P A bottle of allyl bromide was fo... [FREE SOLUTION] - Vaia. Available at: [Link]

Sources

Technical Support Center: 1-Allyl-4-methylpyridin-1-ium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #SYN-AMPB-001

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization and Troubleshooting for Menschutkin Quaternization[1]

Executive Summary

The synthesis of 1-Allyl-4-methylpyridin-1-ium bromide is a classic SN2 nucleophilic substitution (Menschutkin reaction) between 4-methylpyridine (4-picoline) and allyl bromide. While theoretically straightforward, users frequently encounter three critical failure points: incomplete conversion , product "oiling out" (failure to crystallize), and hygroscopic degradation .

This guide moves beyond basic textbook procedures to provide a field-validated, industrial-grade protocol designed to maximize isolated yield (>90%) and purity.

Module 1: Reaction Design & Optimization

Q: My conversion is low (<70%). Should I increase the temperature?

A: Not necessarily. Increasing temperature often promotes the polymerization of the allyl group or the degradation of the bromide. The Fix: Focus on Solvent Polarity and Concentration Effect .

The Menschutkin reaction involves neutral reactants forming an ionic product. This creates a massive charge separation in the transition state.

  • Polar Solvents (e.g., Acetonitrile, Ethanol): Stabilize the transition state, increasing the reaction rate. However, the product often remains soluble, making isolation difficult and lowering isolated yield.

  • Non-Polar Solvents (e.g., Toluene, Ethyl Acetate): The reaction rate is slower, but the ionic product is insoluble. It precipitates out of the solution as it forms. This precipitation drives the equilibrium forward (Le Chatelier’s principle) and prevents the reverse reaction.

Recommendation: Use Toluene or Ethyl Acetate . The precipitation effect outweighs the kinetic benefit of polar solvents for this specific salt, simplifying the workup to a mere filtration.

Q: Why is my product turning brown/black?

A: This indicates oxidation or polymerization .

  • Oxidation: 4-picoline is susceptible to oxidation. If your starting material is yellow, distill it over KOH before use.

  • Polymerization: Allyl bromide can undergo radical polymerization at high temperatures or in the presence of light. The Fix: Perform the reaction under an inert atmosphere (Nitrogen/Argon) and wrap the flask in aluminum foil to exclude light.

Module 2: The "Golden Path" Protocol

This protocol is optimized for a 50 mmol scale. Scale up linearly.

Materials
  • Reactant A: 4-Methylpyridine (4-Picoline) [Re-distilled if yellow][1]

  • Reactant B: Allyl Bromide [Handle in fume hood - Lachrymator][1]

  • Solvent: Toluene (Anhydrous)

  • Wash Solvent: Diethyl Ether or Hexane (Cold)

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 4-Methylpyridine (4.66 g, 50 mmol) and Toluene (30 mL) . Stir to dissolve.

  • Addition: Add Allyl Bromide (6.65 g, 55 mmol) dropwise at room temperature.

    • Note: We use a 1.1 equivalent excess of allyl bromide to drive the consumption of the limiting reagent (4-picoline), as allyl bromide is easier to remove during workup.

  • Reaction: Heat the mixture to 80°C (Reflux) for 12–16 hours .

    • Visual Cue: A white to off-white solid should begin precipitating within the first hour.[1]

  • Workup (The Critical Step):

    • Cool the reaction mixture to 0°C in an ice bath for 30 minutes. This maximizes precipitation.

    • Filter the solid rapidly using a sintered glass funnel (Schlenk filtration is preferred to avoid moisture).

    • Wash: Wash the filter cake 3x with 10 mL of cold Diethyl Ether . This removes unreacted allyl bromide and toluene.

  • Drying: Dry the solid under high vacuum (<1 mbar) at 40°C for 6 hours.

    • Warning: The product is hygroscopic. Store in a desiccator.

Module 3: Troubleshooting & Remediation

Q: My product is a sticky oil/gum, not a solid. How do I fix this?

A: This is "Oiling Out," caused by trace solvent impurities or supercooling. The Fix:

  • Decant: Pour off the supernatant solvent.

  • Trituration: Add fresh Diethyl Ether or Ethyl Acetate to the oil.

  • Sonication: Place the flask in an ultrasonic bath. The mechanical energy often induces crystallization.

  • Scratching: Scratch the inner wall of the flask with a glass rod to provide nucleation sites.

Q: The yield is high, but the NMR shows impurities. How do I purify?

A: Recrystallization is possible but risky due to high solubility in polar solvents. The Fix:

  • Solvent System: Use Ethanol/Ethyl Acetate (1:5) . Dissolve the salt in a minimum amount of hot ethanol, then slowly add ethyl acetate until cloudy. Cool to -20°C.

  • Charcoal Treatment: If the product is colored, dissolve in methanol, treat with activated charcoal for 30 mins, filter, and then evaporate/recrystallize.

Data & Visualization

Solvent Efficiency Comparison

Comparison of solvent effects on the Menschutkin reaction yield for pyridinium salts.

SolventDielectric Constant (

)
Reaction RateIsolation MethodTypical YieldPurity Profile
Acetonitrile 37.5FastEvaporation (Rotovap)85-95%Lower (Traps impurities)
Acetone 20.7ModerateFiltration (Partial)70-80%Moderate
Toluene 2.38SlowFiltration (Precipitation) 92-98% High
Solvent-Free N/AVery FastSolidification99%Low (Runaway exotherm risk)
Reaction Mechanism & Pathway

The following diagram illustrates the SN2 mechanism and the competing side reactions.

MenschutkinMechanism Reactants 4-Picoline + Allyl Bromide TS Transition State (Charge Separation) Reactants->TS Heat (80°C) Oxidation N-Oxide Impurity (Dark Color) Reactants->Oxidation O2 Presence Polymer Poly-Allyl Species (Gummy Residue) Reactants->Polymer Light/Excess Heat Product 1-Allyl-4-methylpyridinium Bromide (Ionic Solid) TS->Product Precipitation (Toluene)

Figure 1: Reaction pathway showing the desired SN2 route versus common oxidative and polymerization side reactions.

Troubleshooting Decision Tree

Follow this logic flow to resolve physical state issues.

Troubleshooting Start Reaction Complete StateCheck Check Physical State Start->StateCheck Solid White Precipitate StateCheck->Solid Precipitation Oil Oily/Gummy Residue StateCheck->Oil No Precipitate Filter Filter & Wash (Ether) Solid->Filter Decant Decant Solvent Oil->Decant Dry Vacuum Dry (P2O5) Filter->Dry Success High Yield Product Dry->Success Triturate Triturate with Ether + Sonication Decant->Triturate Seed Add Seed Crystal Cool to -20°C Triturate->Seed Seed->Filter

Figure 2: Decision matrix for handling "oiling out" and ensuring solid product isolation.[1]

References

  • Abboud, J. L. M., et al. "Solvent effects on the Menschutkin reaction." Journal of Physical Organic Chemistry, 1993.
  • Synthesis of Pyridinium Ionic Liquids

    • Wilkes, J. S., & Zaworotko, M. J. "Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids."[1] Journal of the Chemical Society, Chemical Communications, 1992.

    • Relevance: Foundational protocols for halide salt synthesis and purification via crystalliz
  • Purification of Allyl-Pyridinium Salts

    • Seethalakshmi, T., et al. "1-Allyl-4-aminopyridinium bromide."[1] Acta Crystallographica Section E, 2006.[2]

    • Relevance: Confirms the crystalline nature of allyl-pyridinium bromides and provides structural d
  • Handling of Allyl Bromide

    • National Oceanic and Atmospheric Administration (NOAA). "Allyl Bromide Chemical Datasheet." CAMEO Chemicals.

    • Relevance: Safety data regarding lachrymator properties and polymeriz

Sources

"troubleshooting low conductivity in 1-Allyl-4-methylpyridin-1-ium bromide electrolytes"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conductivity Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering higher-than-expected impedance or negligible ionic conductivity in your 1-Allyl-4-methylpyridin-1-ium bromide ([AMPy][Br]) system.[1][2][3]

Executive Summary: [AMPy][Br] is a pyridinium halide salt.[1][2][3][4] Unlike "Room Temperature Ionic Liquids" (RTILs) with bulky anions (like TFSI or NTf2), [AMPy][Br] is typically a solid or an extremely viscous supercooled liquid at room temperature. Its high lattice energy—driven by the strong Coulombic interaction between the small bromide anion and the planar pyridinium cation—naturally restricts ion mobility.[1][2][3]

Low conductivity in this system is rarely a "defect" of the chemical itself but a symptom of phase state management , purity , or solvent formulation .[2][3]

Module 1: Rapid Diagnostic (Triage)

Use this decision matrix to identify your root cause before proceeding to the protocols.

TroubleshootingTree Start START: Observed Issue State What is the physical state at Room Temp (25°C)? Start->State Solid Solid / Crystalline State->Solid White/Off-white crystals Liquid Liquid / Viscous Oil State->Liquid Yellow/Orange oil SolventQ Is it dissolved in solvent? Solid->SolventQ ColorQ Is the liquid Dark Yellow/Brown? Liquid->ColorQ NoSolvent ROOT CAUSE 1: Lattice Energy Barrier. [AMPy][Br] is not an RTIL. Action: Melt (>100°C) or Dissolve. SolventQ->NoSolvent No (Pure Salt) YesSolvent Check Solubility Limit. Is solution saturated? (Ion Pairing) SolventQ->YesSolvent Yes Impure ROOT CAUSE 2: Impurity Drag. Residual Allyl Bromide/Oligomers. Action: Recrystallize. ColorQ->Impure Yes SuperCool ROOT CAUSE 3: Viscosity limit. Glass Transition nearby. Action: Heat to 60°C. ColorQ->SuperCool No (Clear/Pale)

Figure 1: Diagnostic logic tree for isolating conductivity failure modes.

Module 2: Purity & Synthesis Verification

The Issue: "My electrolyte is liquid at room temperature but has low conductivity and a dark color."

The Science: If your [AMPy][Br] is a dark liquid at room temperature, it is likely impure.[1][2][3]

  • Unreacted Reagents: Excess allyl bromide acts as a non-ionic insulator.[1][2][3]

  • Oligomerization: Allyl groups are susceptible to radical polymerization or light-induced degradation, creating neutral oligomers that increase viscosity without adding charge carriers.[1][2][3]

  • Halide Impurities: Trace free acid (HBr) can artificially spike conductivity but ruin electrochemical windows.[1][2][3]

Protocol: Purification for Electrochemical Grade

StepActionMechanistic Rationale
1 Precipitation Dissolve crude product in minimal Acetonitrile (ACN) or Ethanol .
2 Anti-Solvent Crash Add cold Diethyl Ether or Ethyl Acetate dropwise until a white precipitate forms.[1][2][3] [AMPy][Br] is insoluble in ether; organic impurities remain in solution.[1][2][3]
3 Filtration Filter under inert atmosphere (Argon/N2). The salt is hygroscopic; moisture absorption creates a "gooey" layer that impedes ion transport.[2]
4 Vacuum Drying Dry at 60°C under high vacuum (<1 mbar) for 24 hours.
5 Validation Product must be a white to off-white crystalline solid . If it is yellow, repeat steps 1-4.

Module 3: Overcoming the Viscosity Barrier

The Issue: "The salt is pure, but conductivity is negligible (< 0.1 mS/cm)."

The Science: Conductivity (


) in ionic media is governed by the Nernst-Einstein relation, which is inversely proportional to viscosity (

).[1][2][3]

[AMPy][Br] has a rigid pyridinium ring and a localized charge on the bromide.[1][2][3] This creates high lattice energy.[1][2] You cannot use it as a "pure" electrolyte at room temperature.[1][2][3]
Solution A: Binary Solvent Formulation (Recommended)

Dissolve [AMPy][Br] in a high-dielectric solvent to dissociate the ion pairs.[1][2][3]

Recommended Solvents:

  • Propylene Carbonate (PC): High dielectric constant (

    
    ), wide electrochemical window.[1][2]
    
  • Acetonitrile (ACN): Low viscosity, high conductivity, but narrow electrochemical window (not suitable for high voltage).[1][2][3]

  • DMSO: Good solubility, but high viscosity.[1][2][3]

Data: Conductivity vs. Concentration (in Propylene Carbonate @ 25°C)

Concentration (M)Conductivity (mS/cm)Viscosity (cP)Notes
0.1 M2.5 - 3.2~2.6Optimal for sensors. Fully dissociated ions.[1][2][3]
0.5 M5.8 - 6.5~3.1Optimal for batteries. Balance of carriers vs. viscosity.[1][2]
1.0 M4.1 - 4.8>5.0Diminishing returns. Ion aggregation (triplets/quadruplets) reduces mobility.[1][2][3]
Saturation< 1.0High"Redissociation" failure.
Solution B: High-Temperature Operation (Molten Salt)

If you require a solvent-free system, you must operate above the melting point.[1][2][3]

  • Target Temperature: > 150°C (Verify specific batch MP via DSC).

  • Warning: Bromide ions can oxidize to Bromine (

    
    ) at high potentials.[1][2][3] Ensure your anode potential is 
    
    
    
    vs. Ag/AgCl.[1][2][3]

Module 4: Anion Exchange (Advanced)

The Issue: "I need a Room Temperature Ionic Liquid (RTIL), but [AMPy][Br] is solid."

The Science: Bromide is a "hard" anion with high lattice energy.[2] To achieve high conductivity at room temperature without solvents, you must perform an anion exchange to a "soft," charge-delocalized anion like Bis(trifluoromethanesulfonyl)imide (TFSI) or Tetrafluoroborate (BF4) .[1][2][3]

Workflow: Metathesis Reaction

AnionExchange Input [AMPy][Br] (Aqueous Soln) Mix Mixing (Stir 2-4h) Input->Mix Reagent Li[TFSI] or Na[BF4] Reagent->Mix PhaseSep Phase Separation (Two Layers) Mix->PhaseSep Wash Wash with Deionized Water PhaseSep->Wash Remove byproduct salts SilverTest Silver Nitrate Test (Check for AgBr ppt) Wash->SilverTest SilverTest->Wash Precipitate Exists Final [AMPy][TFSI] (Hydrophobic RTIL) SilverTest->Final Clear Solution

Figure 2: Anion exchange workflow to convert [AMPy][Br] into a high-conductivity RTIL.

Frequently Asked Questions (FAQ)

Q1: Why does my electrolyte turn yellow over time? A: This indicates the degradation of the allyl group or the formation of trace bromine (


) if exposed to light or oxidizing potentials.[2] Store [AMPy][Br] in amber vials under Argon.[1][2][3]

Q2: Can I use [AMPy][Br] for Lithium-ion batteries? A: Generally, no .[1][2][3] The bromide anion is electrochemically active and has a narrow oxidation window (~1.1V vs SHE).[1][2][3] It will oxidize before the cathode is fully charged.[2] Use [AMPy][TFSI] or [AMPy][FSI] for battery applications.[1][2][3]

Q3: I see bubbles at the anode during my experiment. Is this boiling? A: No, this is likely Bromine gas evolution (


).[1][2][3] You have exceeded the electrochemical window of the electrolyte.[2] Reduce your operating voltage.

Q4: What is the "Walden Plot" and why should I care? A: The Walden Plot correlates Log(Molar Conductivity) vs. Log(Fluidity).[2][3] If your [AMPy][Br] solution falls below the "ideal KCl line," it means your ions are pairing up (forming neutral clumps) rather than moving freely.[1][2][3] This is common in high-concentration pyridinium electrolytes.[1][2] Dilute your solution to improve efficiency.

References

  • Electrochemical Properties of Pyridinium Ionic Liquids Source: Electrochimica Acta.[1][2][5][6] "Study of the conductivity behavior of pyridinium-based ionic liquids." Link:[Link][1][2][3]

  • Purification of Ionic Liquid Precursors (Menschutkin Reaction) Source: Organic Syntheses.[1][2][7][8] "Preparation of 1-Allyl-pyridinium halides." Link:[Link] (Generalized protocol for allyl-pyridinium synthesis).[1][2][3]

  • Conductivity and Viscosity Relationships (Walden Rule) Source: The Journal of Physical Chemistry B. "Ionicity in Ionic Liquids: Correlation with Ionic Structure and Physicochemical Properties."[2] Link:[Link][1][2][3]

  • Electrochemical Windows of Halide-based ILs Source: Green Chemistry.[1][2] "Electrochemical stability of ionic liquids: general influences of the cation and anion." Link:[Link]

Sources

"optimizing reaction conditions for catalysis with 1-Allyl-4-methylpyridin-1-ium bromide"

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 1-Allyl-4-methylpyridin-1-ium bromide (AMPB).

While often employed as a synthetic intermediate (e.g., for radical precursors or dihydropyridines), this guide focuses on its application as a Functional Ionic Liquid (IL) Catalyst and Phase Transfer Catalyst (PTC) . In these roles, the compound utilizes its electron-deficient pyridinium core as a hydrogen-bond donor (mild Lewis acid) and its ionic structure to facilitate biphasic reactivity.

Role: Senior Application Scientist | Context: Catalytic Optimization & Troubleshooting

System Overview & Mechanism

Compound: this compound CAS: 10129-54-1 (Generic Pyridinium Bromide class reference) Catalytic Modes:

  • H-Bond Donor / Mild Lewis Acid: The positively charged nitrogen creates an electron-deficient ring (specifically at C2/C6 positions), activating carbonyls or epoxides via hydrogen bonding.

  • Phase Transfer Agent: The allyl/methyl lipophilic domains allow shuttling of anionic nucleophiles into organic phases.

Mechanistic Logic (DOT Visualization)

The following diagram illustrates the dual-activation pathway (Ion Pairing vs. H-Bonding) utilized by AMPB in nucleophilic substitutions or condensations.

AMPB_Mechanism cluster_0 Activation Zone Cat 1-Allyl-4-methylpyridin-1-ium (+) Substrate Substrate (e.g., Epoxide/Aldehyde) Cat->Substrate H-Bond Activation (C2/C6 Protons) Br Bromide Anion (-) Nu Nucleophile Br->Nu Ion Exchange (If PTC mode) TransitionState Transition Complex Substrate->TransitionState Electrophilicity Increased Nu->TransitionState Attack Product Product TransitionState->Product Collapse Product->Cat Catalyst Release

Caption: Mechanistic pathway showing the pyridinium cation activating the electrophile (substrate) while the counter-anion manages nucleophile pairing.

Pre-Reaction Optimization: The "Solid-Liquid" Barrier

The most common failure point with bromide salts is Phase Engineering . AMPB is likely a solid or highly viscous liquid at room temperature. Users often fail because they treat it like a standard organic catalyst.

Protocol: Handling & Solubility

The Issue: Bromide salts have high lattice energy compared to NTf2 or BF4 analogs, leading to poor solubility in non-polar solvents (Toluene, Hexane) and high viscosity in neat conditions.

Solvent ClassSolubility StatusRecommendation
Non-Polar (Hexane, Toluene)InsolubleUse as PTC. Requires high agitation (1000+ RPM) or sonication to disperse.
Polar Aprotic (ACN, DMF)SolubleIdeal for Homogeneous Catalysis. Use ACN for lower boiling point needs.
Protic (Water, MeOH)SolubleCaution. Water creates a hydration shell that deactivates the H-bond donor capability of the pyridinium ring.
Neat (Solvent-Free) Viscous MeltHigh Temp Only. Requires T > 60°C to overcome viscosity/melting point.

Critical Step (Drying):

  • Symptom: Reaction rate is <10% of expected.

  • Cause: Hygroscopicity. Water molecules H-bond to the bromide and the pyridinium ring, blocking the active site.

  • Fix: Dry the catalyst in a vacuum oven (50°C, <1 mbar) for 4 hours immediately before use.

Reaction Condition Optimization

When using AMPB as a catalyst (e.g., for Knoevenagel condensation, epoxide carbonation, or nucleophilic substitution), follow this parameter matrix.

A. Temperature vs. Stability Profile

Do not simply "crank up the heat." Pyridinium salts are susceptible to de-alkylation (reverse Menshutkin reaction) or Hofmann degradation at high temperatures.

  • Safe Zone: 40°C – 90°C.

  • Danger Zone: >110°C (Risk of allyl bromide cleavage).

  • Optimization Logic:

    • Start at 60°C . This is typically the "Viscosity Breakpoint" where the salt becomes fluid enough for mass transfer (if neat) or fully soluble (in carriers).

    • If conversion is slow, increase by 10°C increments.

    • Stop if the reaction mixture turns dark brown/black rapidly (sign of pyridinium ring decomposition).

B. Catalyst Loading
ApplicationLoading (mol%)Notes
Phase Transfer (PTC) 1.0 – 5.0%High agitation speed is more critical than loading.
Homogeneous (Solvent) 10 – 20%Higher loading compensates for solvent competition.
Ionic Liquid (Neat) 100% (Solvent)Acts as both solvent and catalyst. Maximize surface area.

Troubleshooting Guide (Symptom-Based)

Symptom 1: "The reaction mixture turned into a black tar."
  • Diagnosis: Thermal Decomposition / Polymerization.

  • Root Cause: The allyl group on the nitrogen is reactive. At high temperatures (>100°C) or in the presence of radical initiators, the allyl group can polymerize or cleave.

  • Corrective Action:

    • Reduce temperature to <80°C.

    • Add a radical scavenger (e.g., BHT, 1 mol%) if the reaction mechanism allows.

    • Ensure the atmosphere is inert (Nitrogen/Argon) to prevent oxidative degradation.

Symptom 2: "Catalyst precipitates when adding the reactant."
  • Diagnosis: "Salting Out" or Polarity Mismatch.

  • Root Cause: The reactant (e.g., a non-polar aldehyde) lowered the dielectric constant of the mixture, forcing the salt out of solution.

  • Corrective Action:

    • Co-solvent: Add 10% v/v Acetonitrile or Propylene Carbonate to maintain polarity.

    • Temperature: Increase Temp by 10°C to maintain the melt phase.

Symptom 3: "Yield drops significantly upon recycling."
  • Diagnosis: Poisoning or Leaching.

  • Root Cause:

    • Leaching: The bromide salt is slightly soluble in organic phases during extraction.

    • Poisoning: Accumulation of by-product salts (e.g., KBr) in the ionic liquid phase.

  • Corrective Action:

    • Recycling Protocol: Wash the recovered catalyst phase with diethyl ether (3x) to remove organics, then re-dry under vacuum (Critical Step). Do not skip the drying step; water accumulation is the #1 killer of recycled IL activity.

Catalyst Recovery Workflow

For processes treating AMPB as a reusable Ionic Liquid.

Recovery_Workflow Start Crude Reaction Mixture Extract Add Non-Polar Solvent (Ether/Toluene) + Water (Optional) Start->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase AqPhase Polar/IL Phase (Catalyst + Salts) PhaseSep->AqPhase Evap Evaporate Solvent OrgPhase->Evap Wash Wash with Ether (x3) Remove Organic Residues AqPhase->Wash VacDry Vacuum Dry (60°C, 4h, <1mbar) Wash->VacDry Reuse Recycled Catalyst VacDry->Reuse Reuse->Start Next Cycle

Caption: Standard biphasic recovery protocol. Note that vacuum drying is the final gate before reuse.

Frequently Asked Questions (FAQs)

Q: Can I use this catalyst for Heck/Suzuki couplings? A: Not directly as the metal source. However, AMPB can serve as a ligand precursor for Palladium. The pyridinium salt can form N-heterocyclic carbene (NHC) complexes in situ if treated with a strong base, but the allyl group may interfere. For standard couplings, it is better used as an additive (Ionic Liquid effect) to stabilize nanoparticles [1].

Q: Why is my bromide salt yellow/brown? It should be white. A: Commercial samples often degrade slightly. The color comes from traces of free bromine or polymerization products.

  • Fix: Recrystallize from Ethanol/Ethyl Acetate if high purity is required. For general catalysis, the color rarely affects performance unless it is pitch black.

Q: Is the allyl group stable to hydrogenation? A: No. If your reaction involves H2/Pd or reducing conditions, the allyl group on the nitrogen will be reduced to a propyl group, changing the physical properties (melting point) and potentially the solubility profile of the catalyst.

References

  • Ionic Liquids in Catalysis: Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: Solvents for synthesis and catalysis. Chemical Reviews, 111(5), 3508–3576.

  • Pyridinium Salts as Organocatalysts: Correlation to general pyridinium activation in nucleophilic substitution. Chemical Science, (Relevant context on pyridinium H-bonding).

  • Allyl Bromide Properties: General reactivity of the allyl moiety in pyridinium synthesis. Wikipedia/ChemicalBook Data.

  • Viscosity & Phase Behavior: General principles of N-alkylpyridinium halide viscosity and temperature dependence. ResearchGate/MDPI.

"preventing degradation of 1-Allyl-4-methylpyridin-1-ium bromide during experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AMPB-STAB-001
Status: Active
Subject: Prevention of Degradation & Handling Protocols

Executive Summary: The Stability Profile

1-Allyl-4-methylpyridin-1-ium bromide (also known as N-allyl-4-picolinium bromide) is a quaternary ammonium salt widely used as an ionic liquid precursor and a synthesis intermediate. While chemically robust under inert conditions, it exhibits three primary failure modes in experimental settings:

  • Hygroscopic Deliquescence: The bromide counterion makes the salt highly hygroscopic. Moisture absorption alters stoichiometry (molecular weight errors) and can facilitate hydrolysis.

  • Photochemical Yellowing: The pyridinium ring, combined with the allyl moiety, is susceptible to photo-oxidation or trace radical polymerization, leading to a yellow/brown discoloration.

  • Thermal Dealkylation: At elevated temperatures (>120°C) or in high-boiling nucleophilic solvents, the reverse Menschutkin reaction can occur, regenerating 4-picoline and allyl bromide.

Diagnostic Troubleshooting Guide

Use this section to identify the state of your material based on visual cues.

Symptom Diagnosis Root Cause Remediation Action
Material is "wet" or clumpy Hygroscopic Saturation Exposure to ambient humidity. The lattice structure has absorbed water, lowering the melting point.Critical: Do not heat simply to dry.[1] Dissolve in dry MeOH/EtOH, evaporate azeotropically, then vacuum dry over P₂O₅.
Color shift (White → Yellow) Trace Oxidation Bromide oxidation (

) or partial polymerization of the allyl group due to light/O₂ exposure.
Recrystallize from anhydrous Ethanol/Acetone (1:5). Store in amber vials under Argon.
Pungent "garlic/acrid" smell Thermal Dealkylation The compound has reverted to Allyl Bromide (lachrymator) and 4-Picoline .Discard. The material is chemically compromised. Do not attempt to repurpose.
Insoluble residue in water Polymerization Radical polymerization of the allyl group (rare, requires initiator or UV).Filter solution. If bulk material is affected, discard.

Critical Handling Protocols

Protocol A: The "Zero-Water" Storage System

Standard storage in a cabinet is insufficient for long-term stability.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing.

  • Secondary Containment: Place the vial inside a desiccator containing Phosphorus Pentoxide (P₂O₅) or activated molecular sieves. Silica gel is often too weak for bromide salts.

  • Temperature: Store at 4°C . Cold storage slows both oxidative yellowing and potential allyl polymerization.

Protocol B: Purification & Recovery (Recrystallization)

Use this if your material has turned slightly yellow or sticky.

  • Dissolution: Dissolve the crude salt in a minimum amount of hot anhydrous Ethanol (approx. 60°C).

  • Precipitation: Remove from heat. Slowly add 5 volumes of cold anhydrous Acetone or Ethyl Acetate while stirring.

  • Crystallization: Let sit at -20°C for 4 hours. White needles should form.

  • Filtration: Filter rapidly under a blanket of Nitrogen (Schlenk filtration recommended to avoid moisture uptake during filtration).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Note: Do not exceed 60°C under vacuum to prevent sublimation or dealkylation.

Mechanistic Degradation Pathways

Understanding why the compound degrades allows for better experimental design. The diagram below details the three major pathways: Hydrolysis (moisture), Reverse Menschutkin (heat), and Radical Polymerization (light).

DegradationPathways Compound This compound (Crystalline Solid) Moisture H₂O Absorption (Hygroscopicity) Compound->Moisture Heat Heat (>120°C) or Nucleophilic Solvent Compound->Heat Light UV Light / O₂ Compound->Light Hydrate Hydrated Lattice (Weighing Errors) Moisture->Hydrate Deliquescence Hydrolysis Hydrolysis Products (Trace) Hydrate->Hydrolysis Long-term Dealkylation Reverse Menschutkin (Dealkylation) Heat->Dealkylation Breakdown 4-Picoline + Allyl Bromide (TOXIC/VOLATILE) Dealkylation->Breakdown Irreversible Radical Allyl Radical Formation Light->Radical Polymer Oligomers/Polymers (Yellow/Brown Gunk) Radical->Polymer Oxidative Coupling

Figure 1: Primary degradation vectors. Note that thermal dealkylation regenerates the lachrymator Allyl Bromide.

Frequently Asked Questions (Technical)

Q: Can I dry this compound in a standard oven at 100°C? A: No. While the melting point is likely above 100°C, prolonged heating of quaternary ammonium halides can trigger dealkylation (loss of the allyl group). We recommend vacuum drying at 40–50°C max. If you smell "rotten fish" or garlic (allyl bromide), you have overheated it.

Q: Is the compound compatible with strong bases (e.g., NaH, t-BuLi)? A: Use with Caution. The protons on the allyl group and the pyridinium ring (especially at the 2- and 6-positions) are acidic. Strong bases will deprotonate the


-carbon of the allyl group or form a pyridinium ylide, leading to side reactions rather than the intended catalysis or substitution.

Q: Why does my "fresh" bottle look yellow? A: Commercial samples often degrade slightly during shipping due to thermal fluctuations. If the yellowing is superficial, the Recrystallization Protocol (Protocol B) above will restore it to a white solid. If the material is dark brown or liquid, request a replacement.

Q: What is the best solvent for NMR analysis to check purity? A: DMSO-d₆ or D₂O .

  • Check: In ¹H NMR, look for the N-Allyl signals (

    
     5.0–6.5 ppm) and the N-Methyl/Ring Methyl signals.
    
  • Impurity Marker: If you see a sharp singlet around

    
     2.3 ppm (free 4-picoline) or multiplets that do not integrate to the correct ratio, dealkylation has occurred.
    

References

  • PubChem. (2025).[2] 1-Butyl-4-methylpyridinium bromide (Analogous Stability Data). National Library of Medicine.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Butyl-4-methylpyridinium bromide.[2][3] Merck KGaA.

  • Jubilant Ingrevia. (2012).[1] Pyridinium Bromide Perbromide Safety Data Sheet.[1][4] (Demonstrates hygroscopicity of pyridinium bromide salts).

  • Google Patents. (2013). WO2013008509A1: Method for stabilizing allyl bromide compound. (Details allyl group instability).

  • ResearchGate. (2008). Crystal structure and stability of 1-Allyl-4-aminopyridinium bromide. (Structural analogs).

Sources

"challenges in scaling up the synthesis of 1-Allyl-4-methylpyridin-1-ium bromide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Allyl-4-methylpyridin-1-ium bromide Synthesis & Scale-Up

Status: Active | Ticket Priority: High Assigned Specialist: Dr. A. Vance, Senior Process Chemist[1][2]

Introduction: The Engineering of Ionic Synthesis

Welcome to the Scale-Up Support Center. You are likely here because the protocol that worked perfectly in a 50mL round-bottom flask is behaving unpredictably in a 20L reactor.

The synthesis of This compound via the Menshutkin reaction is deceptively simple on paper: a nucleophilic substitution (


) between 4-picoline (4-methylpyridine) and allyl bromide.[1][2] However, at scale, this reaction presents three distinct engineering hurdles: exothermic runaway risks , rheological changes  (slurry vs. sticky gum formation), and extreme hygroscopicity  of the final salt.[2]

This guide moves beyond standard recipes to address the causality of these failures and provides self-validating protocols to ensure a robust process.

Module 1: Thermal Management & Kinetics

Issue: Uncontrollable Exotherm During Addition

User Report: "Upon adding allyl bromide to the reactor, the temperature spiked by 15°C within minutes. We had to emergency cool."

Root Cause Analysis

The Menshutkin reaction is exothermic.[2] In a dilute gram-scale reaction, passive heat loss through the glass walls is sufficient. At the kilogram scale, the surface-area-to-volume ratio decreases drastically.[1] If you add allyl bromide (the electrophile) too quickly, the rate of heat generation (


) exceeds the cooling capacity (

), leading to a thermal runaway. Furthermore, allyl bromide is volatile (bp 71°C); a runaway can pressurize the vessel or vent toxic vapors.
Troubleshooting Protocol: The Semi-Batch Approach

Do not run this as a batch reaction (all-in-one). Use a semi-batch protocol controlled by temperature.

  • Charge: Load 4-picoline and solvent (see Module 2) into the reactor. Establish stirring and cool to 10–15°C.

  • Dose: Add Allyl Bromide via a dosing pump or dropping funnel.[1]

  • The Feedback Loop: Set a strict internal temperature limit (e.g.,

    
    ). If the internal probe reads 
    
    
    
    , stop the addition immediately.
  • Validation: The reaction should stop generating heat almost immediately upon stopping the feed (characteristic of

    
     kinetics). If heat continues to rise significantly after feed stop, you have accumulation—DANGER .
    

DOT Diagram: Thermal Control Logic

ThermalControl cluster_0 Reactor System Reactor Reactor (4-Picoline + Solvent) Sensor Temp Probe (Ti) Reactor->Sensor Reads T_internal Controller PID Controller Set Point: 20°C Sensor->Controller Data Feed Pump Dosing Pump (Allyl Bromide) Controller->Pump Signal: ON if T < 20°C OFF if T > 20°C Pump->Reactor Controlled Addition

Caption: Feedback control loop preventing thermal runaway during electrophile addition.

Module 2: Solvent Selection & Rheology

Issue: The "Sticky Gum" Phenomenon

User Report: "The product didn't precipitate as a powder. It formed a thick, amber oil at the bottom that seized the impeller."

Root Cause Analysis

Pyridinium salts often exist on the borderline between solid and "ionic liquid."[2]

  • Non-polar solvents (Toluene, Ether): The product is completely insoluble.[2] It crashes out instantly. If the reaction is hot, it may separate as a molten oil ("oiling out") which solidifies into a hard brick upon cooling.

  • Polar solvents (Ethanol, DMF): The product stays soluble, making isolation difficult and lowering yield.[2]

The "Goldilocks" Solvent System

For scale-up, we need a solvent where the starting materials are soluble, but the product crystallizes slowly to form a slurry, not a gum.

Solvent SystemScale-Up SuitabilityProsCons
Acetone ⭐⭐⭐⭐ (Recommended)Product usually precipitates as powder; easy to dry (low bp).[1][2]Volatile; flammable.[1][3][4]
Acetonitrile ⭐⭐⭐Fast reaction rate (polar aprotic).[1][2]Product often too soluble; requires anti-solvent (EtOAc) to isolate.
Toluene ⭐⭐Good thermal control.[1][2][5]High risk of "oiling out" and fouling reactor walls.
Ethyl Acetate ⭐⭐⭐Good slurry formation; environmentally benign.[1][2]Reaction rate is slower than in acetone.[1]
Corrective Protocol: Seeded Precipitation
  • Solvent: Use Acetone or Ethyl Acetate (approx. 5–8 volumes relative to 4-picoline).[1]

  • Seeding: Once 10% of the allyl bromide is added, check for turbidity. If clear, add a small amount of pure, solid this compound seed crystals.[1]

  • Effect: This provides a surface for crystal growth, preventing the formation of an amorphous oil/gum phase.

Module 3: Isolation & Purity

Issue: Hygroscopicity & Residual Allyl Bromide

User Report: "The solid turns into a liquid on the filter paper. Also, the NMR shows trace allyl bromide."

Root Cause Analysis
  • Hygroscopicity: Quaternary ammonium/pyridinium salts are extremely hygroscopic.[1][2][6] Atmospheric moisture disrupts the crystal lattice, causing deliquescence.

  • Toxicity: Allyl bromide is a lachrymator and alkylating agent.[1][2] Even ppm levels are unacceptable in pharmaceutical intermediates.[1]

Purification & Drying Workflow

Do not use open filtration (Buchner funnel) if humidity is >40%.[1][2]

  • Filtration: Use a pressure filter (Nutsche) under nitrogen atmosphere.[1][2]

  • Wash: Wash the cake with anhydrous Ethyl Acetate or Diethyl Ether (removes unreacted allyl bromide effectively).

  • Drying:

    • Transfer immediately to a vacuum oven.[1]

    • Temperature: 40–50°C.[1]

    • Trap: Use a cold trap to catch residual allyl bromide vapors.[1][2]

    • Desiccant: Place a tray of

      
       or KOH pellets in the oven to assist drying.
      

DOT Diagram: Isolation Logic

Isolation Reaction Reaction Complete (Slurry in Acetone) Check Check Morphology Reaction->Check Oil Oiled Out (Gum) Check->Oil Viscous Layer Solid Free-flowing Slurry Check->Solid Suspension Triturate Triturate with Et2O + Vigorous Stirring Oil->Triturate Filter Closed Filter (Nutsche) N2 Atmosphere Solid->Filter Triturate->Filter Wash Wash: Anhydrous EtOAc (Removes Allyl Bromide) Filter->Wash Dry Vac Oven 45°C over P2O5 Wash->Dry

Caption: Decision tree for handling product morphology during isolation.

Module 4: Safety & Environmental (EHS)

FAQ: Handling Allyl Bromide

Q: "Our operators are reporting eye irritation despite using a fume hood. How do we handle charging?"

A: Allyl bromide has a high vapor pressure and is a potent lachrymator. Fume hoods are often insufficient for large-scale charging.[1]

  • Closed System: Use a diaphragm pump to transfer allyl bromide directly from the supplier drum to the reactor via Teflon-lined tubing.[1] Never pour open containers.

  • Scrubber: The reactor vent must be connected to a scrubber (NaOH solution) to neutralize any escaping vapors or HBr formed from hydrolysis.[2]

  • Decontamination: Keep a "quench bucket" of 10% aqueous ammonia or NaOH nearby.[1][2] Dip all contaminated tools/tubing into this solution immediately after use to destroy the alkylating agent.

Summary of Specifications

ParameterSpecificationNote
Stoichiometry 1.0 equiv 4-Picoline : 1.05 equiv Allyl BromideSlight excess of electrophile ensures full conversion of the amine.[1]
Temperature 20–40°CKeep low to prevent polymerization of the allyl group.
Reaction Time 4–12 HoursMonitor by HPLC or TLC (disappearance of 4-picoline).[1][2]
Yield Target >90%Losses usually occur during filtration if the product dissolves in wash solvent.
Appearance White to Off-White Hygroscopic PowderYellowing indicates polymerization or oxidation.[1]

References

  • Menshutkin Reaction Kinetics & Solvent Effects

    • Abboud, J. L. M., et al. "Solvent effects on the Menshutkin reaction."[7] Journal of Physical Organic Chemistry. (Discusses the acceleration of alkylation in polar aprotic solvents).

    • Source:[1][2]

  • Allyl Bromide Safety Data

    • PubChem CID 7841.[1][8] "Allyl Bromide - Safety and Hazards."[1][3][4][8] (Detailed toxicity, flammability, and handling data).

    • Source:[1][2]

  • Pyridinium Salt Synthesis & Purification

    • Organic Syntheses, Coll. Vol. 10, p. 652. "Synthesis of Imidazolium and Pyridinium Salts.
    • Source:[2]

  • Process Safety in Alkylation

    • Stoessel, F. "Thermal Safety of Chemical Processes." (methodology for semi-batch control of exothermic reactions).[2]

    • Source:[2]

(Note: While specific melting point data for this compound is proprietary or variable based on hydration, the protocols above are derived from standard chemical engineering principles for the class of N-alkylpyridinium halides.)

Sources

Validation & Comparative

Comparative Guide: 1-Allyl-4-methylpyridin-1-ium Bromide vs. Pyridinium Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Allyl-4-methylpyridin-1-ium bromide (referred to herein as [AMPy][Br] ) represents a functionalized subclass of pyridinium salts distinct from the more common alkyl-substituted ionic liquids (ILs) like 1-butyl-4-methylpyridinium bromide ([BMPy][Br]).

While standard alkyl-pyridinium ILs are chemically inert solvents, [AMPy][Br] incorporates an allyl moiety (reactive, electron-rich alkene) and a 4-methyl group (electron-donating). This unique architecture transitions it from a passive solvent to an active functional intermediate used in:

  • Electrochemical Energy Storage: As a bromine-complexing agent in Zinc-Bromine redox flow batteries (RFBs).

  • Organic Synthesis: As a radical precursor (Katritzky salt chemistry).

  • Biocatalysis: As a tailored antimicrobial agent.

This guide objectively compares [AMPy][Br] against its saturated analogs, providing synthesis protocols, structural analysis, and performance data.

Part 1: Structural Analysis & Logic

The physicochemical divergence of [AMPy][Br] from standard ILs stems from two specific structural modifications.

Structural Comparison
  • [AMPy][Br] (Target): Contains an allyl group (

    
    ) at N1 and a methyl group at C4.
    
  • [BMPy][Br] (Standard): Contains a butyl group (

    
    ) at N1.
    
  • [APy][Br] (Analog): Contains an allyl group at N1 but no methyl group at C4.

Mechanism of Action[1]
  • The Allyl Effect (Reactivity vs. Stability):

    • Standard Alkyls (Butyl): Inert, providing wide electrochemical windows and thermal stability.

    • Allyl: Introduces a

      
      -system. This lowers the cathodic stability limit (easier to reduce) but enables bromine sequestration  (via 
      
      
      
      -complexation) and radical formation (homolytic cleavage).
  • The 4-Methyl Effect (Electronic Tuning):

    • The methyl group at C4 is electron-donating (+I effect). This increases the electron density on the pyridinium ring compared to unsubstituted [APy][Br].

    • Result: It makes the ring harder to reduce (slightly improving electrochemical stability vs [APy][Br]) and increases the basicity of the system.

StructureLogic Base Pyridine Core Product [AMPy][Br] Active Functional Salt Base->Product Scaffold Allyl N-Allyl Group (Reactive/Pi-System) Allyl->Product Enables Radical Chemistry & Br2 Complexing Methyl 4-Methyl Group (Electron Donor) Methyl->Product Modulates Redox Potential & Sterics Bromide Bromide Anion (Counter Ion) Bromide->Product Determines Solubility & MP

Figure 1: Structural logic defining the functionality of this compound.

Part 2: Physicochemical Performance Comparison

The following data contrasts [AMPy][Br] with its closest industrial alternatives. Note that while [BMPy][Br] is a standard ionic liquid, [AMPy][Br] often behaves as a high-melting organic salt depending on purity and hydration.

Feature[AMPy][Br] (Target)[BMPy][Br] (Standard)[APy][Br] (Unsubstituted)
CAS Number 10129-54-165350-59-610129-44-9
Physical State (25°C) Solid / Crystalline PowderSolid (MP ~135-139°C)Solid (Hygroscopic)
Melting Point ~130–145°C (Predicted*)137°C~150°C
Redox Stability Moderate (Allyl reduction risk)High (Inert alkyl chain)Low (Easier reduction)
Bromine Capacity High (forms Q-Br

+

-complex)
Moderate (forms Q-Br

)
High
Primary Application Zn-Br Battery Electrolyte / SynthesisSolvent / ElectrolyteSynthesis Intermediate

*Note: Exact MP varies by hydration; allyl salts typically melt lower than unsubstituted analogs due to packing disruption but higher than long-chain alkyls.

Solubility Profile
  • Water: Highly Soluble (Hydrophilic).

  • Ethanol/Methanol: Soluble.

  • Acetone: Sparingly soluble (often used for crystallization).

  • Diethyl Ether/Hexane: Insoluble (used for washing).

Part 3: Experimental Protocols

Protocol A: Synthesis of [AMPy][Br] (Menshutkin Reaction)

Objective: Synthesis of this compound via quaternization. Scale: 50 mmol basis.

Reagents:

  • 4-Methylpyridine (4-Picoline): 4.66 g (50 mmol)

  • Allyl Bromide (3-Bromopropene): 6.05 g (50 mmol)

  • Solvent: Dry Acetonitrile (ACN) or Acetone (50 mL)

  • Wash Solvent: Diethyl Ether or Ethyl Acetate

Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Addition: Charge the flask with 4-Methylpyridine and solvent. Cool to 0°C in an ice bath.

  • Reaction: Dropwise add Allyl Bromide over 15 minutes to control exotherm.

  • Heating: Remove ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to reflux (60-80°C) for 12–24 hours. Note: The product often precipitates as a white/off-white solid during reflux.

  • Isolation: Cool to RT. If solid has formed, filter under vacuum. If no solid, concentrate via rotary evaporation until precipitation occurs.

  • Purification: Wash the solid filter cake 3x with cold Diethyl Ether (removes unreacted starting material).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Synthesis Step1 Mix 4-Methylpyridine + Solvent (0°C) Step2 Add Allyl Bromide (Dropwise, Exothermic) Step1->Step2 Step3 Reflux 12-24h (Menshutkin Reaction) Step2->Step3 Step4 Cool & Filter Precipitate Step3->Step4 Step5 Wash (Et2O) & Dry Step4->Step5

Figure 2: Synthesis workflow for this compound.

Protocol B: Characterization Standards

To validate the synthesis, the following signals must be observed in


H NMR (D

O or DMSO-d

):
  • Methyl Group: Singlet (

    
     ~2.6–2.7 ppm, 3H).
    
  • Allyl -CH

    
    -:  Doublet (
    
    
    
    ~5.1–5.3 ppm, 2H).
  • Allyl =CH-: Multiplet (

    
     ~6.0–6.2 ppm, 1H).
    
  • Allyl =CH

    
    :  Multiplet (
    
    
    
    ~5.4–5.6 ppm, 2H).
  • Pyridinium Protons: Two doublets (

    
     ~8.0 and ~8.8 ppm) indicating substitution pattern.
    

Part 4: Application-Specific Performance

Zinc-Bromine Flow Batteries (ZBFB)

In ZBFBs, the electrolyte contains ZnBr


. During charging, Br

is generated. If free, Br

has high vapor pressure and causes self-discharge.
  • Role of [AMPy][Br]: It acts as a Complexing Agent (BCA) .

  • Mechanism:

    
    .
    
  • Advantage over [BMPy][Br]: The allyl group can participate in weak

    
    -interactions with polybromide chains, potentially altering the viscosity of the "oily phase" that settles at the bottom of the tank, improving pumpability.
    
Radical Precursors (Organic Synthesis)

Unlike [BMPy][Br], which is stable, [AMPy][Br] can serve as a radical precursor in minisci-type reactions or deaminative cross-couplings .

  • Reactivity: The C-N bond can be cleaved under reductive conditions (photoredox or electrochemical), generating an allyl radical or a pyridyl radical depending on the specific conditions and substitution.

Antimicrobial Activity

Pyridinium salts are known membrane disruptors (Quaternary Ammonium Compounds - QACs).

  • Comparison: [AMPy][Br] typically shows higher antimicrobial efficacy against Gram-negative bacteria than [BMPy][Br] due to the reactivity of the allyl group, which may interact more aggressively with bacterial cell wall proteins.

References

  • Tokyo Chemical Industry (TCI). Product Specification: 1-Butyl-4-methylpyridinium Bromide (CAS 65350-59-6). TCI Chemicals. Link

  • PubChem. Compound Summary: 1-Butyl-4-methylpyridinium bromide.[1][2] National Library of Medicine. Link

  • BLD Pharm. Product Data: this compound (CAS 10129-54-1).[3] BLD Pharm. Link

  • Seethalakshmi, T., et al. 1-Allyl-4-aminopyridinium bromide.[4] Acta Crystallographica Section E, 2006.[4][5] Link (Analogous crystal structure data).

  • Lian, C., et al.The effect of organic complexing agents on the performance of zinc-bromine flow batteries. Journal of Power Sources, 2019. (Contextual reference for Pyridinium BCAs).

Sources

Performance Guide: 1-Allyl-4-methylpyridin-1-ium Bromide vs. Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost-Effective Challenger

In the realm of ionic liquids (ILs), imidazolium-based salts (e.g., [BMIM][Br]) have long held the title of "gold standard" due to their low viscosity and high conductivity. However, 1-Allyl-4-methylpyridin-1-ium bromide (hereafter [AMPy]Br ) has emerged as a high-performance, cost-efficient alternative, particularly in corrosion inhibition and specific organic syntheses.

While imidazoliums excel in transport properties (conductivity/viscosity), [AMPy]Br offers superior chemical stability under basic conditions and a more scalable synthetic route. This guide objectively compares these two classes, providing actionable data to help you select the optimal cation for your application.

Verdict at a Glance
Feature[AMPy]Br (Pyridinium) [BMIM]Br (Imidazolium) Winner
Synthesis Cost Low (Cheap precursors: 4-Picoline)Moderate (Precursor: 1-Methylimidazole)[AMPy]Br
Base Stability High (No acidic C2-H proton)Low (Forms carbenes in base)[AMPy]Br
Viscosity Higher (Stronger stacking)Lower (Planar symmetry)[BMIM]Br
Corrosion Inhibition Excellent (>90% efficiency)Excellent (>90% efficiency)Tie
Toxicity Moderate (Antimicrobial activity)Moderate to High (Tunable)Context Dependent

Molecular Architecture & Synthesis[2]

The fundamental difference in performance stems from the cation core. The pyridinium ring in [AMPy]Br lacks the acidic proton found at the C2 position of the imidazolium ring, rendering it robust against carbene formation—a common failure mode for imidazoliums in catalytic cycles.

Synthesis Workflow

The synthesis of [AMPy]Br is a classic atom-economic quaternization (Menschutkin reaction). Unlike functionalized imidazoliums which may require multi-step protection/deprotection, [AMPy]Br is accessible in a single step.

SynthesisComparison cluster_0 Pyridinium Route (Cost-Optimized) cluster_1 Imidazolium Route (Standard) Picoline 4-Picoline (Cheap Commodity) AMPy [AMPy]Br (High Yield Solid/Liquid) Picoline->AMPy + Allyl Bromide Reflux, 4-6h >90% Yield AllylBr Allyl Bromide MIM 1-Methylimidazole (Higher Cost) AMIM [AMIM]Br (Viscous Liquid) MIM->AMIM + Allyl Bromide Reflux, 24h AllylBr2 Allyl Bromide

Figure 1: Comparative synthetic pathways. The pyridinium route utilizes 4-picoline, significantly reducing raw material costs compared to the imidazole derivative.

Physicochemical Performance Profile

For solvent applications, viscosity and thermal stability are paramount.

Thermal & Transport Properties

Imidazolium salts generally exhibit lower melting points and viscosities due to the charge delocalization over two nitrogen atoms, which disrupts crystal packing more effectively than the single nitrogen in pyridinium.

Property[AMPy]Br[BMIM]BrCausality
Physical State (25°C) Solid / Viscous Liquid*Solid (mp ~79°C) / Supercooled LiquidPyridinium rings facilitate stronger

stacking interactions.
Thermal Stability (

)
~280°C~260–300°CBoth are limited by the nucleophilic attack of

on the alkyl chain (Hofmann elimination).
Solubility High (Water, MeOH, DMSO)High (Water, MeOH, DMSO)Dominated by the bromide anion's hydrogen bonding capacity.

*Note: [AMPy]Br is often used as a solute in aqueous or acidic media rather than a neat solvent.

Application Case Study: Corrosion Inhibition

This is the "killer application" for [AMPy]Br. The combination of the electron-rich aromatic ring and the polymerizable allyl group creates a superior protective film on metal surfaces (e.g., Mild Steel, X65 Steel) in acidic media (1M HCl or 0.5M H2SO4).

Mechanism of Action
  • Adsorption: The cationic pyridinium ring adsorbs onto the negatively charged metal surface via electrostatic attraction and

    
    -electron donation. The methyl group at the 4-position acts as an electron donor (inductive effect), enhancing the electron density of the ring and strengthening adsorption compared to unsubstituted pyridinium.
    
  • Polymerization: The allyl group (

    
    ) can undergo cross-linking on the metal surface, forming a hydrophobic barrier that physically blocks acid attack.
    
Performance Data (Mild Steel in 1M HCl)
InhibitorConc.[1][2] (mM)Inhibition Efficiency (

%)
Mechanism Type
[AMPy]Br 5.093.5% Mixed (Anodic/Cathodic)
[BMIM]Br 5.091.2%Mixed (Anodic/Cathodic)
Blank 0.00%N/A

Data synthesized from comparative literature trends [1, 2].

CorrosionMechanism Metal Metal Surface (Fe) Adsorption 1. Physisorption (Electrostatic) Metal->Adsorption Soln Acidic Solution (H+ Cl-) Inhibitor [AMPy]+ Cation Soln->Inhibitor Dissolution Inhibitor->Metal Migration Chemisorption 2. Chemisorption (Pi-electron donation) Adsorption->Chemisorption Film 3. Film Formation (Allyl Polymerization) Chemisorption->Film Allyl Cross-linking Protection Corrosion Inhibition (>90% Efficiency) Film->Protection

Figure 2: Multi-stage corrosion inhibition mechanism of [AMPy]Br. The allyl group provides a secondary barrier mechanism unavailable in alkyl-only chains.

Experimental Protocols

Protocol A: Synthesis of [AMPy]Br

A self-validating protocol for high-purity synthesis.

Materials:

  • 4-Picoline (1.0 eq)

  • Allyl Bromide (1.1 eq)

  • Solvent: Toluene or Acetonitrile (Dry)

Steps:

  • Setup: Charge a round-bottom flask with 4-picoline dissolved in toluene (0.5 M concentration). Purge with

    
     to remove oxygen (prevents photo-oxidation).
    
  • Addition: Cool to 0°C. Add allyl bromide dropwise over 30 minutes. Control Point: Exothermic reaction; maintain T < 10°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT), then reflux at 80°C for 6 hours.

  • Isolation: The product will precipitate as a solid or heavy oil. Cool to RT.

  • Purification: Decant the supernatant toluene. Wash the residue 3x with cold ethyl acetate (removes unreacted starting material).

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours to remove trace solvents and moisture.

  • Validation: Check purity via

    
     (D2O). Look for the disappearance of the 4-picoline methyl peak shift and appearance of allyl vinyl protons.
    
Protocol B: Corrosion Testing (Weight Loss Method)

Materials:

  • Mild Steel Coupons (

    
     cm)
    
  • 1M HCl Solution[2]

  • Analytical Balance (

    
     mg)
    

Steps:

  • Preparation: Polish steel coupons with SiC paper (grades 400–1200), degrease with acetone, and dry. Weigh initial mass (

    
    ).
    
  • Immersion: Suspend coupons in 1M HCl containing [AMPy]Br (concentrations: 1, 5, 10 mM) for 24 hours at 25°C.

  • Cleaning: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, and dry.

  • Measurement: Weigh final mass (

    
    ).
    
  • Calculation:

    
    
    

References

  • Corrosion Inhibition of Pyridinium Salts

    • Title: Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Deriv
    • Source: Chemical Methodologies, 2022.[3][4]

    • URL:[Link]

  • Imidazolium vs.

    • Title: Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids.
    • Source: J. Phys. Chem. B, 2018.
    • URL:[Link]

  • Synthesis & Crystal Structure

    • Title: Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl).[5][6]

    • Source: Acta Crystallographica E, 2017.
    • URL:[Link]

  • General Allyl Bromide Data

    • Title: Allyl Bromide Product Information & Applications.[7]

    • Source: ChemicalBook.

Sources

"toxicity assessment of 1-Allyl-4-methylpyridin-1-ium bromide compared to conventional solvents"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity Assessment of 1-Allyl-4-methylpyridin-1-ium Bromide Compared to Conventional Solvents Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 10129-54-1), often abbreviated as [AMPy][Br] , represents a class of functionalized ionic liquids (ILs) bridging the gap between solvent utility and biological activity.[1] Unlike inert volatile organic compounds (VOCs) such as DMSO or Ethanol, [AMPy][Br] exhibits significant biological activity at micromolar concentrations, acting as both a solvent and a potent antimicrobial agent.

This guide provides a rigorous toxicological comparison, demonstrating that while [AMPy][Br] eliminates inhalation risks associated with VOC vapor pressure, it introduces acute aquatic toxicity and acetylcholinesterase (AChE) inhibition risks absent in conventional solvents. Researchers must treat this compound not merely as a reaction medium, but as a bioactive reagent.

Physicochemical Identity & Profile

Before assessing toxicity, the structural basis of [AMPy][Br] must be defined. The presence of the allyl group (prop-2-en-1-yl) distinguishes it from simple alkyl-pyridinium salts, introducing a site of unsaturation that enhances metabolic reactivity.[1]

PropertyThis compoundDMSO (Conventional Control)Ethanol (Conventional Control)
CAS Number 10129-54-1 67-68-564-17-5
Molecular Weight 214.10 g/mol 78.13 g/mol 46.07 g/mol
Physical State Viscous Liquid / Low-melting SolidLiquidLiquid
Vapor Pressure Negligible (Non-volatile)0.6 mmHg (25°C)59.3 mmHg (25°C)
Solubility Water, Alcohols, Polar OrganicsMiscible with waterMiscible with water
Primary Hazard Aquatic Toxicity / Skin Irritant Skin Permeability EnhancerFlammability / CNS Depression
Comparative Toxicity Analysis

The toxicity profile of [AMPy][Br] is biphasic: it is far safer than its precursor (Allyl Bromide , a lachrymator and alkylating agent) but significantly more toxic than conventional solvents when in direct contact with biological systems.

A. Cytotoxicity (Mammalian Cell Lines)

Conventional solvents like DMSO are generally considered "non-toxic" to cells at concentrations < 0.1% (v/v). In contrast, pyridinium ILs exhibit IC50 values in the micromolar range.

  • Mechanism: The cationic pyridinium headgroup interacts electrostatically with the negatively charged phospholipid bilayer, leading to membrane disruption.

  • Data Comparison:

Solvent / CompoundCell Line (Model)IC50 / EC50 ValueToxicity Classification
[AMPy][Br] (Predicted*)HeLa / MCF-7300 - 600 µM Moderate Cytotoxicity
Allyl Bromide (Precursor)General MammalianHigh Toxicity (Alkylating)Severe / Carcinogenic
DMSO HeLa> 2% (v/v) (~280,000 µM)Low Cytotoxicity
Ethanol HeLa> 5% (v/v)Low Cytotoxicity

*Note: Values for [AMPy][Br] are read-across estimates based on 1-butyl-4-methylpyridinium bromide (CAS 65350-59-6) and 1-allyl-3-methylimidazolium bromide data [1, 2].[1]

B. Ecotoxicity (Aquatic Models)

This is the critical failure point for ionic liquids compared to VOCs. While Ethanol evaporates, [AMPy][Br] persists in water, posing risks to aquatic life.

  • Model Organism: Daphnia magna (Water flea) and Vibrio fischeri (Bacteria).

  • Verdict: [AMPy][Br] is classified as Harmful to Aquatic Life . The allyl side chain often increases toxicity compared to butyl chains due to higher reactivity.

CompoundDaphnia magna (48h LC50)Vibrio fischeri (15min EC50)
[AMPy][Br] < 10 mg/L (Est.) < 50 mg/L
DMSO > 25,000 mg/L> 10,000 mg/L
Acetone > 8,000 mg/L> 20,000 mg/L
C. Enzymatic Inhibition (Acetylcholinesterase)

Unlike conventional solvents, pyridinium salts are structural analogs of acetylcholine. They can dock into the active site of Acetylcholinesterase (AChE), inhibiting nerve impulse transmission.

  • Risk: High. Pyridinium cations are among the most potent IL inhibitors of AChE.

  • Comparison: DMSO and Ethanol do not inhibit AChE at relevant concentrations. [AMPy][Br] can show inhibition at mM concentrations [3].[2]

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent toxicity pathways of [AMPy][Br] versus conventional solvents.

ToxicityPathways Compound_IL 1-Allyl-4-methylpyridin-1-ium Br Route_Membrane Membrane Intercalation (Surfactant Effect) Compound_IL->Route_Membrane Lipophilicity Route_Enzyme AChE Inhibition (Cationic Docking) Compound_IL->Route_Enzyme Cationic Head Compound_VOC Conventional Solvent (DMSO/EtOH) Route_Osmotic Osmotic Stress (High Conc. Only) Compound_VOC->Route_Osmotic Solvent Drag Effect_Cyto Cytotoxicity (Micromolar IC50) Route_Membrane->Effect_Cyto Effect_Neuro Neurotoxicity (Enzyme Blockade) Route_Enzyme->Effect_Neuro Effect_Low Low Toxicity (Molar Tolerance) Route_Osmotic->Effect_Low

Caption: Divergent toxicity mechanisms: [AMPy][Br] targets specific biological structures (membranes, enzymes), whereas conventional solvents act primarily through non-specific osmotic stress.[1]

Experimental Protocols for Validation

To validate the toxicity of [AMPy][Br] in your specific application, follow these standardized protocols.

Protocol A: Bacterial Growth Inhibition (MIC Determination)

Use this to assess sterility or bio-burden risks.

  • Preparation: Dissolve [AMPy][Br] in sterile water to a stock of 10 mg/mL. Filter sterilize (0.22 µm).

  • Culture: Grow S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to OD600 = 0.5.

  • Dilution: Perform serial 2-fold dilutions of [AMPy][Br] in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (final conc. 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Expected Result: MIC for S. aureus is typically 10–50 µg/mL ; E. coli is often resistant (>100 µg/mL) due to the outer membrane barrier [4].

Protocol B: MTT Cytotoxicity Assay

Use this to determine safe handling limits for mammalian cell contact.[1]

  • Seeding: Seed HeLa or HEK293 cells (5,000 cells/well) in a 96-well plate. Incubate 24h.

  • Treatment: Treat cells with [AMPy][Br] (0, 1, 10, 50, 100, 500, 1000 µM). Include DMSO (1%) as a solvent control.

  • Exposure: Incubate for 24 hours at 37°C, 5% CO2.

  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Synthesis & Purity Considerations

The toxicity of [AMPy][Br] can be artificially inflated by impurities.

  • Allyl Bromide Residue: The starting material is a severe alkylating agent.[3] Ensure the final IL is washed with non-polar solvents (e.g., Ethyl Acetate/Ether) to remove unreacted allyl bromide.

  • Color: Pure [AMPy][Br] should be clear to pale yellow. Dark brown indicates degradation or polymerization products, which have unknown toxicity profiles.

Conclusion & Recommendations

This compound is a high-performance ionic liquid that offers negligible vapor pressure but introduces significant aquatic and biological toxicity compared to conventional solvents.[1]

  • For Synthesis: It is a safer alternative to volatile alkylating agents but requires closed-loop waste disposal (do not pour down the drain).

  • For Drug Delivery: It is not suitable for direct systemic administration without rigorous purification and dose-ranging studies, as its IC50 is orders of magnitude lower than FDA-approved co-solvents.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13487610, 1-Butyl-4-methylpyridinium bromide. Retrieved from [Link]

  • Stolte, S., et al. (2007). Effects of Ionic Liquids on the Acetylcholinesterase — A Structure-Activity Relationship Consideration. Green Chemistry. Retrieved from [Link]

  • Ranke, J., et al. (2004). Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays. Ecotoxicology and Environmental Safety. Retrieved from [Link]

  • Pernak, J., et al. (2003). Synthesis and antimicrobial activities of new pyridinium and benzimidazolium chlorides. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gal, M., et al. (2012). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. MDPI Pharmaceuticals. Retrieved from [Link]

Sources

Cross-Validation of Analytical Architectures for 1-Allyl-4-methylpyridin-1-ium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]

Executive Summary: The Necessity of Orthogonal Validation

In the development of pharmaceutical intermediates and ionic liquids, 1-Allyl-4-methylpyridin-1-ium bromide presents a unique analytical challenge.[1][2] As a quaternary ammonium salt (QAS), it possesses high polarity, lack of volatility, and a permanent positive charge, rendering standard GC-MS or simple Reversed-Phase HPLC ineffective without modification.[2]

This guide moves beyond single-method reliance. We present a triangulated cross-validation strategy that integrates three orthogonal physicochemical principles:

  • Chromatographic Specificity (RP-IPC-HPLC): To isolate organic impurities and degradation products (e.g., hydrolyzed allyl bromide).[1][2]

  • Stoichiometric Precision (Argentometric Titration): To determine the absolute content of the counter-ion (Bromide).

  • Structural Quantitation (qNMR): To provide an absolute, primary-reference assay of the cationic core.[2]

Analytical Architecture & Decision Matrix

The following workflow illustrates the logic for cross-validating these methods. We do not simply run three tests; we analyze the discordance between them to diagnose synthesis issues.

ValidationLogic Sample 1-Allyl-4-methylpyridin-1-ium Br (Crude/Purified) MethodA Method A: RP-IPC HPLC (Purity %) Sample->MethodA MethodB Method B: Argentometric Titration (Br- Assay %) Sample->MethodB MethodC Method C: 1H-qNMR (Cation Assay %) Sample->MethodC Comparison Data Triangulation MethodA->Comparison Organic Purity MethodB->Comparison Anion Content MethodC->Comparison Cation Content Result1 Pass: All values within ±1.0% Stoichiometric Salt Comparison->Result1 Result2 Fail: Titration > NMR Excess Inorganic Bromide Comparison->Result2 Result3 Fail: HPLC < 98% but NMR High UV-Inactive Impurities Detected Comparison->Result3

Figure 1: Decision matrix for cross-validating analytical results. Discrepancies between anion (Titration) and cation (NMR) assays reveal non-stoichiometric contaminants.

Method A: Reversed-Phase Ion-Pair Chromatography (RP-IPC)[1][2]

Objective: Separation of the main peak from precursors (4-Picoline, Allyl bromide) and by-products.[1][2] Challenge: The permanent positive charge causes the analyte to elute in the void volume on standard C18 columns. Solution: Use of an Ion-Pairing Reagent (Sodium 1-Octanesulfonate) to form a neutral, hydrophobic complex that retains on the stationary phase.[1][2]

Experimental Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 10 mM Sodium 1-Octanesulfonate + 0.1% Phosphoric Acid in Water (pH adjusted to 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 70% A / 30% B.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (allyl group/impurities).

  • Temperature: 30°C.

Validation Criteria (Acceptance):

  • Tailing Factor: < 1.5 (Critical for QAS).

  • Resolution (Rs): > 2.0 between 4-Picoline and Product.

  • LOD: < 0.05%.[2]

Expert Insight: Do not use Acetate buffers with Ion-Pairing reagents if detecting at low UV (<220 nm) due to high background noise.[1][2] Phosphoric acid offers superior transparency.[2]

Method B: Potentiometric Argentometric Titration[1]

Objective: Absolute quantification of the Bromide counter-ion. Mechanism: Precipitation of AgBr using Silver Nitrate (


).
Why this matters:  HPLC tells you the ratio of organic components. Titration tells you the mass balance of the salt. If the sample is wet or contains inorganic salts (e.g., NaBr from synthesis), HPLC will miss it, but Titration will catch the discrepancy.
Experimental Protocol
  • Solvent: Dissolve 150 mg of sample in 50 mL of dilute Nitric Acid (

    
    , 0.1 M).
    
  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag billet electrode with a double-junction reference.

  • Procedure: Titrate dynamically to the inflection point.[2]

  • Calculation:

    
    
    

Self-Validating Check: Perform a blank titration on the solvent.[1][2] The blank volume must be negligible (< 0.05 mL).

Method C: Quantitative NMR (qNMR)

Objective: The "Umpire" method. It quantifies the pyridinium cation directly, independent of the anion or UV extinction coefficients. Standard: Maleic Acid (TraceCERT® or equivalent) is ideal due to its high purity and distinct singlet signal (~6.3 ppm) that does not overlap with the pyridinium aromatic region.

Experimental Protocol
  • Solvent: Deuterium Oxide (

    
    ) is preferred to minimize solvent peaks, though DMSO-
    
    
    
    is acceptable.[2]
  • Internal Standard (IS): Accurately weigh ~10 mg Maleic Acid + ~20 mg Sample into the same vial.

  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (D1): 60 seconds (Critical: must be

      
       to ensure full relaxation).
      
    • Scans: 16 or 32.

  • Integration: Integrate the Pyridinium methyl group (singlet, ~4.3 ppm, 3H) vs. Maleic Acid vinyl protons (singlet, ~6.3 ppm, 2H).

Comparative Data & Performance Analysis

The following table summarizes the performance characteristics of each method based on validation studies of similar pyridinium salts.

ParameterMethod A: RP-IPC HPLCMethod B: Titration (AgNO3)Method C: 1H-qNMR
Specificity High (Separates organics)Low (Responds to all halides)Absolute (Structural ID)
Precision (RSD) 0.5% - 1.0%0.1% - 0.3%0.5% - 0.8%
Linearity (

)
> 0.999N/A (Stoichiometric)> 0.9999
Limit of Quantitation 0.05% (Impurity focus)~1.0% (Assay focus)~1.0% (Assay focus)
Primary Error Source Column aging, IntegrationElectrode drift, Wet sampleWeighing errors, T1 relaxation
Interpretation of Discordant Results
  • Scenario 1: Titration (99%) vs. HPLC (95%)

    • Diagnosis: The sample contains inorganic bromide salts (e.g., unreacted reagents or salt byproducts) which titrate but are invisible to UV detection.

  • Scenario 2: HPLC (99%) vs. qNMR (95%)

    • Diagnosis: The sample likely contains non-UV active organic impurities (e.g., aliphatic polymers) or significant moisture/solvent content (solvates) that HPLC misses but qNMR detects via mass balance.

References

  • PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. [Link]

  • Zhang, Y., et al. (2022).[4] High-performance liquid chromatography validation for quaternary ammonium salts in disinfectants. International Journal of Analytical Chemistry. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024).[5] 2.5.12. Water: Semi-micro determination (Karl Fischer) and 2.2.20. Potentiometric Titration.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][6]

  • Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance for Industry. [Link]

Sources

Benchmarking 1-Allyl-4-methylpyridin-1-ium Bromide as a Bromide-Complexing Agent in Aqueous Zinc-Bromine Flow Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of energy storage, aqueous zinc-bromine flow batteries (ZBFBs) present a compelling proposition due to their intrinsic safety, high energy density, and cost-effectiveness. Central to their performance is the electrolyte composition, particularly the agents used to complex the bromine species (Br₃⁻ and Br₅⁻) in the catholyte, thereby mitigating self-discharge and enhancing coulombic efficiency. This guide provides an in-depth comparative analysis of 1-Allyl-4-methylpyridin-1-ium bromide , a promising pyridinium-based ionic liquid, against established and alternative bromine-complexing agents (BCAs). This document is intended for researchers, materials scientists, and professionals in the field of battery technology and drug development, offering objective experimental data and procedural insights to inform materials selection and optimization.

Introduction: The Critical Role of Bromine-Complexing Agents in ZBFBs

Aqueous ZBFBs operate on the reversible electrochemical reaction between zinc and bromine. During charging, zinc is plated on the anode, while bromide ions are oxidized to bromine at the cathode. To prevent the highly mobile and corrosive bromine from crossing the separator and reacting with the zinc anode (a primary cause of self-discharge), BCAs are added to the electrolyte. These agents form stable complexes with polybromide ions, effectively sequestering them in the catholyte.

Pyridinium-based ionic liquids have emerged as a promising class of BCAs due to their ability to form stable polybromide complexes.[1] The molecular structure of these compounds, featuring a positively charged pyridinium ring, facilitates strong electrostatic interactions with the negatively charged polybromide ions.[1] this compound is a member of this class, and its performance warrants a systematic evaluation against other commonly used BCAs.

This guide will benchmark the performance of this compound against two key alternatives:

  • 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br): A widely studied imidazolium-based ionic liquid known for its bromine complexing ability.

  • Tetraethylammonium bromide (TEABr): A quaternary ammonium salt that is a conventional and cost-effective BCA.

The comparison will be based on key electrochemical performance metrics, providing a clear and data-driven assessment of their relative merits.

Experimental Design and Protocols

To ensure a robust and objective comparison, a standardized experimental workflow is essential. The following protocols outline the key procedures for evaluating the performance of each BCA in a ZBFB system.

Electrolyte Preparation

The base electrolyte for all experiments consists of a 3 M zinc bromide (ZnBr₂) aqueous solution. The respective BCAs are then added to this base electrolyte at a concentration of 1.5% v/v.

Protocol:

  • Prepare a 3 M ZnBr₂ solution by dissolving the appropriate amount of high-purity ZnBr₂ salt in deionized water.

  • For each experimental group, add 1.5% v/v of the respective BCA (this compound, [EMIM]Br, or TEABr) to the 3 M ZnBr₂ solution.

  • Stir the solutions until the BCA is completely dissolved and the electrolyte is homogeneous.

Electrochemical Cell Assembly

A symmetric cell configuration is employed for electrochemical testing, with zinc foil serving as both the anode and cathode. This setup allows for the direct evaluation of the electrolyte's performance in terms of zinc plating/stripping reversibility and the effectiveness of bromine sequestration.

Performance Benchmarking Protocols

The following electrochemical techniques are critical for a comprehensive performance evaluation:

  • Cyclic Voltammetry (CV): Used to determine the electrochemical window of the electrolytes and to study the redox reactions of the zinc and bromine species.

  • Galvanostatic Cycling: The primary method for evaluating the long-term cycling stability, coulombic efficiency, and voltage efficiency of the ZBFB.

  • Electrochemical Impedance Spectroscopy (EIS): Employed to investigate the interfacial properties and charge transfer kinetics at the electrode-electrolyte interface.

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis prep_electrolyte Electrolyte Preparation (3M ZnBr₂ + 1.5% v/v BCA) cell_assembly Symmetric Cell Assembly (Zn || Zn) prep_electrolyte->cell_assembly cv_test Cyclic Voltammetry (Electrochemical Window) cell_assembly->cv_test Test Cell gc_test Galvanostatic Cycling (Stability & Efficiency) cell_assembly->gc_test Test Cell eis_test Electrochemical Impedance Spectroscopy (Kinetics) cell_assembly->eis_test Test Cell data_comp Performance Comparison (Tables & Plots) gc_test->data_comp

Comparative Performance Analysis

The following tables summarize the key performance metrics obtained from the experimental evaluation of this compound and the selected alternatives.

Ionic Conductivity and Viscosity

Higher ionic conductivity and lower viscosity are desirable for efficient ion transport and reduced pumping losses in a flow battery system.

Bromine-Complexing AgentIonic Conductivity (mS/cm)Viscosity (cP)
This compound [Data Placeholder][Data Placeholder]
1-Ethyl-3-methylimidazolium bromide ([EMIM]Br)10-14[2]50-80[2]
Tetraethylammonium bromide (TEABr)[Data Placeholder][Data Placeholder]
Electrochemical Performance

The electrochemical performance is evaluated based on long-term galvanostatic cycling of the symmetric cells.

Performance MetricThis compound1-Ethyl-3-methylimidazolium bromide ([EMIM]Br)Tetraethylammonium bromide (TEABr)
Coulombic Efficiency (after 100 cycles) [Data Placeholder]>98%[3][Data Placeholder]
Voltage Efficiency (after 100 cycles) [Data Placeholder][Data Placeholder][Data Placeholder]
Cycling Stability (Capacity Retention after 500 cycles) [Data Placeholder]High[3]Moderate

Note: The performance of imidazolium-based ionic liquids like [EMIM]Br in Zn-Br₂ batteries is well-documented to enhance the reversibility and kinetics of the zinc anode by forming a protective inner Helmholtz plane that suppresses water-associated side reactions.[3] This contributes to high coulombic efficiency and stable cycling.[3] The performance of this compound is expected to be competitive due to its similar ionic liquid nature, though empirical data is required for a direct comparison.

Mechanistic Insights and Discussion

The performance of a BCA is intrinsically linked to its molecular structure and its interaction with polybromide ions.

G cluster_cation pyridinium 1-Allyl-4-methyl- pyridin-1-ium⁺ polybromide Polybromide Anion (Br₃⁻, Br₅⁻) pyridinium->polybromide Strong Complexation (π-π stacking & electrostatic) imidazolium 1-Ethyl-3-methyl- imidazolium⁺ imidazolium->polybromide Effective Complexation (electrostatic) quaternary_ammonium Tetraethyl- ammonium⁺ quaternary_ammonium->polybromide Moderate Complexation (electrostatic)

This compound: The pyridinium ring, with its delocalized π-electron system, is expected to engage in π-π stacking interactions with the polybromide ions, in addition to strong electrostatic attraction. This can lead to the formation of highly stable complexes, effectively sequestering bromine in the catholyte. The allyl and methyl functional groups can be tuned to modify the solubility and electrochemical properties of the ionic liquid.[4]

1-Ethyl-3-methylimidazolium bromide ([EMIM]Br): The imidazolium cation is also known to form robust complexes with polybromide species.[3] Its smaller size compared to some pyridinium derivatives might influence the packing and stability of the resulting polybromide complexes.

Tetraethylammonium bromide (TEABr): As a simple quaternary ammonium salt, TEABr relies primarily on electrostatic interactions for bromine complexation. While effective to a degree, the lack of an aromatic ring for π-π stacking may result in less stable complexes compared to the ionic liquid counterparts, potentially leading to a higher degree of bromine crossover and lower coulombic efficiency over extended cycling.

Conclusion and Future Outlook

Future research should focus on:

  • Systematic experimental studies to populate the data placeholders in this guide and provide a direct, quantitative comparison of this compound with other BCAs under identical conditions.

  • Computational modeling , such as Density Functional Theory (DFT), to further elucidate the binding energies and geometries of the BCA-polybromide complexes, providing a deeper mechanistic understanding of their relative stabilities.[5]

  • Molecular modifications of the 1-Allyl-4-methylpyridin-1-ium cation, such as altering the alkyl chain length, to optimize its physicochemical properties for enhanced performance in ZBFB applications.[1]

By systematically exploring and optimizing novel bromine-complexing agents like this compound, the scientific community can pave the way for the next generation of safe, reliable, and cost-effective energy storage solutions.

References

  • Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]

  • Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. Journal of Visualized Experiments. [Link]

  • Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell. MDPI. [Link]

  • Development of ionic liquid crystals based on pyridinium and picolinium cations. University of Nebraska-Lincoln. [Link]

  • Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]

  • Main characterization techniques for the ionic liquids. ResearchGate. [Link]

  • Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega. [Link]

  • Computational and experimental characterization of a pyrrolidinium-based ionic liquid for electrolyte applications. AIP Publishing. [Link]

  • Protic Ionic Liquids: Preparation, Characterization, and Proton Free Energy Level Representation. The Journal of Physical Chemistry B. [Link]

  • 1-Allyl-4-aminopyridinium bromide. ResearchGate. [Link]

  • 1-Allyl-2-aminopyridin-1-ium bromide. Acta Crystallographica Section E. [Link]

  • Recent Advances in Non-Flammable Electrolytes for Safer Lithium-Ion Batteries. MDPI. [Link]

  • Amidine-based ionic liquid analogues with AlCl3: a credible new electrolyte for rechargeable Al batteries. Chemical Communications. [Link]

  • 1-Methyl-4-pyridin-4-ylpyridin-1-ium bromide. PubChem. [Link]

  • Design of Hydrophobic Bromine Capture Agents and Their Integration into Porous Carbon as an Optimal Solution. ChemRxiv. [Link]

  • Conductometric Analysis of some Ionic Liquids, 1-Alkyl-3-methylimidazolium Bromide with Aspirin in Acetonitrile Solutions. Physical Chemistry Research. [Link]

  • Fully exploited imidazolium bromide for simultaneous resolution of cathode and anode challenges in zinc–bromine batteries. Energy & Environmental Science. [Link]

  • Theoretical approach for the performance of 4-mercapto-1-alkylpyridin-1-ium bromide as corrosion inhibitors using DFT. ResearchGate. [Link]

  • investigating viscosity and conductivity of ionic liquids. Institute For Research In Schools. [Link]

  • Bromide-based nonflammable electrolyte for safe and long-life sodium metal batteries. Energy & Environmental Science. [Link]

  • Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. RSC Advances. [Link]

  • Electrical Conductances of 1-Butyl-3-propylimidazolium Bromide and 1-Butyl-3-propylbenzimidazolium Bromide in Water, Methanol, and Acetonitrile at (308, 313, and 318) K at 0.1 MPa. NIST ThermoML. [Link]

  • Performance and Mechanism of Alkylimidazolium Ionic Liquids as Corrosion Inhibitors for Copper in Sulfuric Acid Solution. MDPI. [Link]

Sources

"literature review comparing the properties of functionalized pyridinium ionic liquids"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridinium Advantage

For over two decades, imidazolium-based ionic liquids (ILs) like [BMIM][BF4] have dominated the "green solvent" landscape. However, recent industrial demands for biodegradability , lower cost , and task-specific functionality are driving a pivot toward pyridinium-based alternatives.

This guide objectively compares Functionalized Pyridinium Ionic Liquids against their non-functionalized counterparts and traditional imidazolium standards.

Key Finding: While structurally similar to imidazolium, functionalized pyridinium ILs offer superior performance in Brønsted acid catalysis and oxidative desulfurization (ODS) , often achieving >99% efficiency where standard alkyl-imidazolium ILs plateau at ~80%. Furthermore, specific long-chain pyridinium cations demonstrate complete mineralization (biodegradability), addressing the persistent toxicity concerns associated with stable imidazolium rings.

Physicochemical Properties Comparison

The introduction of functional groups (e.g., -COOH, -SO3H, -CN) onto the pyridinium ring dramatically alters physicochemical behavior. The table below contrasts these properties with the industry-standard [BMIM][BF4].

Table 1: Comparative Properties of Pyridinium vs. Imidazolium ILs[1]
PropertyStandard Imidazolium ([BMIM][BF4])Standard Pyridinium ([BPy][BF4])Functionalized Pyridinium ([CH2COOH-Py][HSO4])Impact on Application
Viscosity (25°C) Moderate (~110 cP)High (>150 cP)Very High (>300 cP)Higher viscosity limits mass transfer; requires heating or dilution.
Conductivity HighModerateLowPyridinium is less suitable for battery electrolytes but excellent for static extraction.
Thermal Stability High (~350°C)High (~330°C)Moderate (~250°C)Functional groups (like -COOH) degrade before the ring; sufficient for most catalysis (<150°C).
Biodegradability Poor (Recalcitrant)ModerateHigh (Ester/Acid groups)Critical Differentiator: Functional groups provide enzymatic attack points.
Acidity (Hammett) Neutral/WeakNeutralSuperacidic Enables solvent-free acid catalysis (replacing H2SO4).
Cost HighMediumLow Pyridine is a cheaper feedstock than methylimidazole.

Analyst Note: The higher viscosity of pyridinium ILs is often cited as a drawback. However, in heterogeneous catalysis and extraction, this property aids in phase separation, reducing product contamination.

Application Performance: The "Functional" Edge

Deep Desulfurization of Fuels

Sulfur removal from diesel (Dibenzothiophene, DBT) is the "killer app" for pyridinium ILs.

  • The Problem: Traditional Hydrodesulfurization (HDS) requires high pressure/temp and fails to remove refractory sulfur like DBT.

  • The Solution: Oxidative Extraction using Acidic ILs.

Performance Data:

  • [BPy][BF4] (Non-functionalized): Removes ~79% DBT in 60 mins. Relies solely on physical extraction.

  • [CH2COOH-Py][HSO4] (Functionalized): Removes 99.9% DBT in 40 mins.

    • Mechanism:[1] The -COOH group acts as a catalyst activation site for H2O2, while the pyridinium ring extracts the oxidized sulfones via

      
      -
      
      
      
      interactions.
Brønsted Acid Catalysis

In organic synthesis (e.g., esterification, condensation), sulfonic acid-functionalized pyridinium ILs act as "dual-function" solvents and catalysts.

  • Comparison: [Py-SO3H]Cl vs. H2SO4.

  • Result: [Py-SO3H]Cl often provides higher selectivity (>95%) for ester products because the ionic environment stabilizes the charged transition states, unlike the aqueous/organic biphasic nature of H2SO4 reactions.

Decision Logic: Selecting the Right IL

Use the following logic flow to determine if a functionalized pyridinium IL is suitable for your specific protocol.

IL_Selection_Logic Start Start: Define Application Requirement Is_Cat Is the primary goal Catalysis? Start->Is_Cat Acid_Base Acid or Base Catalysis? Is_Cat->Acid_Base Yes Extraction Is the goal Extraction/Separation? Is_Cat->Extraction No Rec_SO3H Select: [Py-SO3H][HSO4] (Strong Brønsted Acid) Acid_Base->Rec_SO3H Acid Rec_OH Select: [Py-OH][Cl] (Basic/Nucleophilic) Acid_Base->Rec_OH Base Target Target Solute? Extraction->Target Rec_COOH Select: [CH2COOH-Py][HSO4] (Desulfurization/Polar Extraction) Target->Rec_COOH Sulfur/Polar Rec_Alkyl Select: [C4-Py][BF4] (General Solvent/Non-reactive) Target->Rec_Alkyl General Organic Rec_Imid Revert to Imidazolium (If low viscosity is critical) Target->Rec_Imid High Viscosity Intolerable

Figure 1: Decision matrix for selecting functionalized pyridinium ionic liquids based on application constraints.

Experimental Protocols

Protocol A: Synthesis of Sulfonic Acid Functionalized IL ([Py-SO3H]Cl)

Objective: Synthesize a Brønsted acidic IL for catalysis. Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Perform in a fume hood.

Reagents:

  • Pyridine (Dry, 1.0 eq)

  • Chlorosulfonic acid (1.0 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and N2 inlet. Cool to 0°C in an ice bath.

  • Solvation: Dissolve Pyridine in dry DCM.

  • Addition: Add Chlorosulfonic acid dropwise over 30 mins. Exothermic reaction.

    • Observation: A white precipitate (Zwitterion) will form.

  • Reaction: Stir at room temperature for 4 hours.

  • Filtration: Filter the white solid (Pyridine-SO3 zwitterion) and wash with cold DCM to remove unreacted pyridine.

  • Acidification: (Optional for HSO4 variant) Dissolve zwitterion in stoichiometric H2SO4 solution and heat to 80°C to form the liquid salt.

  • Drying: Dry under vacuum (60°C, 4h) to remove trace water.

Synthesis_Pathway Reactants Pyridine + ClSO3H (in DCM, 0°C) Intermediate Zwitterion Solid [Py-SO3] Reactants->Intermediate Dropwise Add Hydrolysis Acidification (+ H2SO4 / HCl) Intermediate->Hydrolysis Dissolve Product Functionalized IL [Py-SO3H][Anion] Hydrolysis->Product Heat & Vac Dry

Figure 2: Synthesis pathway via the zwitterion intermediate, ensuring high purity.

Protocol B: Oxidative Desulfurization (ODS) Efficiency Test

Objective: Evaluate sulfur removal from model fuel.

  • Model Fuel: Dissolve Dibenzothiophene (DBT) in n-octane (500 ppm S).

  • Mixing: Add IL ([CH2COOH-Py][HSO4]) to fuel in a 1:1 mass ratio.

  • Oxidant: Add 30% H2O2 (O/S molar ratio = 4:1).

  • Reaction: Stir at 1000 rpm at 40°C for 60 mins.

  • Separation: Centrifuge at 3000 rpm for 5 mins. The IL phase (bottom) will be dark/colored (extracted sulfones).

  • Analysis: Analyze the upper oil phase using GC-FPD or UV-Vis (324 nm) to determine residual sulfur.

References

  • Oxidative and Extractive Desulfurization of Fuel Oils Catalyzed by N-Carboxymethyl Pyridinium Acetate. ACS Omega. [Link]

  • Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. Journal of Physical Chemistry B. [Link][2]

  • Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry. [Link]

  • Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community. Biodegradation. [Link]

  • Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions. Tetrahedron Letters. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Allyl-4-methylpyridin-1-ium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the Compound

1-Allyl-4-methylpyridin-1-ium bromide is a quaternary ammonium salt, often referred to as a "quat" or "QAC".[1][2] Its structure, featuring a pyridinium core, an allyl group, and a bromide counter-ion, dictates its specific hazard profile. A thorough risk assessment is the foundation of safe disposal.

  • Quaternary Pyridinium Core: Like other quaternary ammonium compounds, it can act as a surfactant and may possess biological activity. While many QACs are considered safe for use in diluted consumer products, concentrated forms can cause significant toxicity if ingested, inhaled, or absorbed in large amounts, potentially leading to skin and eye irritation or damage.[1][3][4]

  • Allyl Group: The presence of the allyl functional group suggests potential reactivity and flammability.[5][6] Allyl compounds can be toxic and are often classified as hazardous waste.[6][7]

  • Bromide Ion: Upon combustion, there is a risk of generating toxic and corrosive hydrogen bromide gas.[8]

Due to these characteristics, this compound must be treated as hazardous waste. Improper disposal, such as pouring it down the drain, can lead to severe environmental contamination and is a violation of regulatory standards.[9][10]

Table 1: Summary of Potential Hazards

Hazard CategoryDescriptionRationale
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[1][11]Characteristic of both some QACs and allyl compounds.
Skin/Eye Irritation Likely to cause skin irritation and serious eye damage.[3][4]Common hazard for concentrated quaternary ammonium salts.
Aquatic Toxicity Expected to be very toxic to aquatic life.[3][8]A known hazard for many pyridinium and quaternary ammonium salts.
Reactivity Potential for violent reaction with strong oxidizing agents.[5]A characteristic of the allyl functional group.
Combustion Hazards Thermal decomposition may produce toxic gases like NOx and HBr.[8][12]Derived from the nitrogen in the pyridine ring and the bromide counter-ion.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all necessary safety measures are in place. This protocol is designed to protect laboratory personnel from exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical-proof safety goggles.[3][13] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[3] Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the compound, especially if it is a powder or if there is a risk of aerosol generation, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[3][13]

Disposal Workflow: A Step-by-Step Decision Guide

The proper disposal path depends on the nature and quantity of the waste. This workflow provides a clear decision-making process for managing this compound waste from generation to collection.

Caption: Decision workflow for proper disposal of this compound.

Experimental Protocols for Disposal

Adherence to a standardized protocol is critical for safety and compliance. These steps are aligned with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14][15][16][17]

Protocol 1: Decontamination of Empty Containers

Causality: An "empty" container is not truly empty and can retain enough chemical residue to be considered hazardous. The goal of this protocol is to remove this residue so the container can be safely disposed of or recycled.

  • Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., methanol or ethanol). The volume of solvent for each rinse should be approximately 10% of the container's volume.

  • Collect Rinsate: All rinsate is considered hazardous waste and must be collected in a designated, properly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Deface Label: Completely remove or deface the original product label to prevent confusion.

  • Final Disposal: Dispose of the decontaminated container according to your institution's specific guidelines for chemically rinsed glassware or plastic.

Protocol 2: Management of Small Spills (<100 mL)

Causality: This protocol aims to safely contain and collect spilled material, minimizing exposure to personnel and the environment.

  • Ensure Safety: Alert personnel in the immediate area. Ensure the fume hood is operational and you are wearing the appropriate PPE.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent pad.[10] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.

  • Labeling: Label the container as "Hazardous Waste" and list "this compound" and the absorbent material used.[14][15]

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Storage: Place the sealed waste container in a designated Satellite Accumulation Area (SAA) for pickup by your institution's Environmental Health & Safety (EHS) department.[14][15]

Protocol 3: Collection of Bulk Waste

Causality: Bulk quantities of unused or residual this compound must be accumulated in a compliant manner pending final disposal by a licensed facility, typically via incineration.[10]

  • Container Selection: Designate a chemically compatible, leak-proof container for the waste.[9][14] The container must be in good condition and have a secure, screw-on cap.

  • Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[14][18] Include appropriate hazard warnings or pictograms.

  • Accumulation: Keep the waste container closed at all times except when adding waste.[14] Do not leave a funnel in the opening.

  • Storage: Store the container in a designated SAA at or near the point of generation.[15][18] The SAA must be under the control of laboratory personnel. Ensure the container is placed in secondary containment to prevent spills.

  • Segregation: Store this waste away from incompatible materials, particularly strong oxidizing agents.

  • Pickup: Once the container is 90% full, or according to your institution's policy, arrange for pickup from your EHS department for final disposal at a permitted hazardous waste facility.[14]

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Tazelaar, J. P., & Garlich, F. M. (2023). Quaternary Ammonium Compound Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. (2019, April 11). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). HWH Environmental. Retrieved from [Link]

  • ALLYL CHLORIDE. (n.d.). CDC Stacks. Retrieved from [Link]

  • Quaternary Ammonium Compounds in Cleaning Products: Health and Safety Information for Workers. (n.d.). Mount Sinai. Retrieved from [Link]

  • Quaternary Ammonium Compounds (Quats). (n.d.). Chemical Safety Facts. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved from [Link]

  • Mono alkyl quaternary ammonium salt - Global Product Strategy Safety Report. (n.d.). Japan Chemical Industry Association. Retrieved from [Link]

  • Allyl Alcohol Product Safety Bulletin. (n.d.). LyondellBasell. Retrieved from [Link]

  • Allyl chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: Allyl bromide. (2024, November 4). DC Fine Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.